Scp1-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19F3N2O7S2 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1,1-dioxo-N-[2-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethoxy]ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H19F3N2O7S2/c21-20(22,23)32-15-5-7-16(8-6-15)34(29,30)25-10-12-31-11-9-24-19(26)18-13-14-3-1-2-4-17(14)33(18,27)28/h1-8,13,25H,9-12H2,(H,24,26) |
InChI Key |
LOPHIWMZIIGDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCOCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Scp1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Scp1-IN-1, a novel covalent inhibitor of the Small C-terminal Domain Phosphatase 1 (SCP1). This document details the molecular interactions, signaling pathways, and experimental validation of this compound, offering valuable insights for researchers in oncology and neurobiology.
Core Mechanism of Action
This compound, also identified as compound SH T-62, is a potent and selective covalent inhibitor of SCP1.[1] Its mechanism of action is centered on the irreversible inactivation of SCP1's phosphatase activity. This is achieved through the formation of a covalent bond with a specific cysteine residue, Cys181, located at the entrance of the enzyme's active site.[2]
The primary downstream effect of SCP1 inhibition by this compound is the promotion of the degradation of the Repressor Element-1 Silencing Transcription factor (REST).[1][2] REST is a critical transcriptional repressor that silences the expression of numerous neuronal genes. In certain pathological contexts, such as glioblastoma, elevated levels of REST are associated with tumor growth and maintenance of a stem-cell-like state.[1][2]
By inhibiting SCP1, this compound prevents the dephosphorylation of REST, marking it for proteasomal degradation. This reduction in REST protein levels alleviates its transcriptional repression, leading to the re-expression of neuronal genes. This targeted degradation of a key oncogenic driver makes this compound a promising therapeutic candidate for REST-driven malignancies.[1][2]
Signaling Pathways and Experimental Workflows
The signaling cascade initiated by this compound and a typical experimental workflow to validate its cellular activity are illustrated below.
Quantitative Data
The inhibitory potency of this compound and related compounds has been characterized through various in vitro and cellular assays. The following tables summarize the available quantitative data.
Table 1: Cellular Potency of T-Series Sulfone Inhibitors
| Compound Series | Assay | Cell Type | Parameter | Value (µM) | Reference |
| T-Series Sulfones | SCP1 Inactivation | Human Cells | EC50 | ~1.5 | [2] |
Table 2: Kinetic Parameters of SCP1 Inhibition
Note: Specific kinetic data for this compound (SH T-62) were not available in the reviewed literature. The following serves as a template for such data.
| Inhibitor | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro SCP1 Inhibition Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of SCP1 by measuring the release of inorganic phosphate from a substrate peptide.
Materials:
-
Recombinant human SCP1 enzyme
-
Phosphorylated REST degron peptide (e.g., containing pS861)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound (dissolved in DMSO)
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a DMSO-only control.
-
Add 20 µL of SCP1 enzyme solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 20 µL of the phosphorylated REST peptide substrate (final concentration ~20 µM).
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction and detect the released phosphate by adding 50 µL of Malachite Green Reagent.
-
After a 15-minute color development incubation at room temperature, measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular REST Degradation Assay (Western Blot)
This protocol details the assessment of REST protein levels in cultured cells following treatment with this compound.
Materials:
-
Glioblastoma cell line with high REST expression (e.g., U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-REST and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a DMSO-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-REST antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of REST protein.
Mass Spectrometry for Covalent Adduct Confirmation (MALDI-TOF MS)
This method is used to confirm the covalent modification of SCP1 by this compound.
Materials:
-
Recombinant human SCP1 enzyme
-
This compound
-
Incubation buffer (e.g., 50 mM HEPES, pH 7.4)
-
MALDI matrix (e.g., sinapinic acid)
Procedure:
-
Incubate a concentrated solution of SCP1 (~10 µM) with an excess of this compound (~100 µM) in incubation buffer for several hours at room temperature. A control sample with DMSO is prepared in parallel.
-
Remove the excess, unbound inhibitor using a desalting column.
-
Mix the protein sample with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer to determine the molecular weight of the intact protein.
-
Compare the mass of the this compound-treated SCP1 with the control SCP1. An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
References
Scp1-IN-1: A Selective Covalent Inhibitor of Small C-Terminal Domain Phosphatase 1 (SCP1)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Scp1-IN-1, also known as compound SH T-62, is a potent and selective covalent inhibitor of Small C-Terminal Domain Phosphatase 1 (SCP1), a member of the FCP/SCP family of phosphatases. SCP1 plays a critical role in cellular regulation by dephosphorylating key substrates, including the RE1-Silencing Transcription factor (REST). By inhibiting SCP1, this compound promotes the degradation of REST, a transcription factor implicated in the growth of certain cancers, such as glioblastoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound is an α,β-unsaturated sulfone that acts as a covalent inhibitor of SCP1. It specifically targets and forms a covalent bond with the cysteine residue at position 181 (Cys181), which is located at the entrance of the enzyme's active site. This irreversible modification blocks substrate access to the catalytic site, leading to the inactivation of SCP1.
The primary downstream effect of SCP1 inhibition by this compound is the destabilization of the REST protein. SCP1 normally dephosphorylates REST at serine residues 861 and/or 864. This dephosphorylation protects REST from ubiquitination by the SCFβ-TRCP E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting SCP1, this compound maintains the phosphorylated state of REST, promoting its degradation and thereby reducing its transcriptional repressive activity. This leads to the re-expression of REST-target genes involved in neuronal differentiation and function.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds. Please note that specific in vitro kinetic data for this compound (SH T-62) from the primary literature by Medellin et al. (2022) is not publicly available in the search results and is pending access to the full publication. The data for the analogous covalent inhibitor GR-28 is provided for context.
Table 1: In Vitro Inhibition of SCP1 by this compound (SH T-62)
| Parameter | Value | Assay Conditions | Reference |
| IC50 | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |
| KI | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |
| kinact | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |
| kinact/KI | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |
Table 2: Cellular Activity of this compound (SH T-62)
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | ~1.5 µM | Human Cells | REST degradation | Medellin B, et al. J Med Chem. 2022[1][2] |
Table 3: Kinetic Characterization of an Analogous SCP1 Covalent Inhibitor (GR-28)
| Parameter | Value | Assay Conditions |
| KI | 0.14 µM | pNPP substrate |
| kinact | 0.21 min-1 | pNPP substrate |
| kinact/KI | 1.5 µM-1min-1 | pNPP substrate |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
SCP1 Phosphatase Activity Assay (Malachite Green Assay)
This assay measures the enzymatic activity of SCP1 by quantifying the release of inorganic phosphate from a phosphorylated substrate.
-
Reagents:
-
Recombinant human SCP1 protein
-
Phosphorylated REST peptide (e.g., a peptide containing the p-Ser861 degron) or p-nitrophenyl phosphate (pNPP) as substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂
-
This compound (or other inhibitors) dissolved in DMSO
-
Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of the inhibitor dilutions.
-
Add 20 µL of SCP1 enzyme solution (final concentration ~50 nM) to each well and pre-incubate for 30 minutes at room temperature to allow for covalent modification.
-
Initiate the reaction by adding 10 µL of the phosphorylated REST peptide substrate (final concentration ~50 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Covalent Inhibitor Kinetics (kinact/KI Determination)
This protocol determines the kinetic parameters of covalent inhibition.
-
Procedure:
-
Perform the SCP1 phosphatase activity assay as described above, but with varying pre-incubation times of the enzyme and inhibitor before adding the substrate.
-
For each inhibitor concentration, measure the remaining enzyme activity at different pre-incubation time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Plot the natural logarithm of the remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for covalent inhibitors: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).
-
Western Blot for REST Degradation
This method is used to assess the effect of this compound on the protein levels of REST in cells.
-
Reagents:
-
Cell culture medium and supplements
-
Glioblastoma cell line (e.g., T98G)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-REST, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Seed glioblastoma cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-REST antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative REST protein levels.
-
Mass Spectrometry for Covalent Modification
This technique confirms the covalent binding of this compound to SCP1 and identifies the site of modification.
-
Procedure:
-
Incubate recombinant SCP1 protein with an excess of this compound (or DMSO control) at room temperature for a sufficient time to allow for covalent modification (e.g., 4 hours).
-
Remove the excess inhibitor by buffer exchange or dialysis.
-
Analyze the intact protein by LC-MS to determine the mass shift corresponding to the addition of the inhibitor. The expected mass increase for this compound binding would be its molecular weight.
-
To identify the modification site, digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the SCP1 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.
-
Identification of a peptide containing Cys181 with the expected mass modification confirms the site of covalent adduction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: SCP1-REST Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Covalent Inhibitor Kinetic Parameters.
References
An In-Depth Technical Guide on the Role of Scp1-IN-1 in REST Transcription Factor Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Scp1-IN-1 and its role in promoting the degradation of the RE1-Silencing Transcription Factor (REST). REST is a critical regulator of neuronal gene expression, and its dysregulation is implicated in various cancers and neurological disorders. This compound offers a promising chemical tool for modulating REST activity by targeting its regulatory phosphatase, SCP1.
Core Mechanism: Inducing REST Degradation via SCP1 Inhibition
The stability of the REST protein is controlled by a phosphorylation-dephosphorylation cycle. The human small C-terminal domain phosphatase 1 (SCP1), also known as CTDSP1, plays a crucial role in protecting REST from degradation. SCP1 dephosphorylates REST at two specific sites, Serine 861 (Ser-861) and Serine 864 (Ser-864), which are located in a degron region of the protein. This dephosphorylation stabilizes REST, allowing it to repress its target genes.
When SCP1 is inhibited, REST remains in a phosphorylated state. This phosphoserine degron is then recognized by the SCFβ-TRCP E3 ubiquitin ligase complex, which polyubiquitinates REST, targeting it for degradation by the proteasome. Consequently, the inhibition of SCP1 leads to a reduction in cellular REST levels and the subsequent activation of REST-repressed genes.
This compound (also known as T-65 or SH T-62) is a potent and selective covalent inhibitor of SCP1. It acts by forming a covalent bond with a cysteine residue (Cys181) at the active site of SCP1, thereby irreversibly inactivating the enzyme. This targeted inactivation of SCP1 by this compound effectively promotes the degradation of the REST transcription factor.[1][2][3]
Signaling Pathway of REST Degradation
Caption: REST degradation pathway modulation by this compound.
Quantitative Data for this compound (T-65)
The following table summarizes the quantitative data for the activity of this compound (T-65) from the primary literature.
| Parameter | Value | Cell Line/System | Description | Reference |
| EC50 | ~1.5 µM | HEK293 cells | The half-maximal effective concentration for reducing REST protein levels in human cells. | [1][2][3] |
| Time-dependent REST reduction | >50% reduction in 6 hours | HEK293 cells | Treatment with 10 µM T-65 leads to a significant decrease in REST protein levels over time. | [2] |
| Dose-dependent REST reduction | Observable reduction from 1.25 µM | HEK293 cells | Increasing concentrations of T-65 (0 to 10 µM) result in a progressive decrease in REST protein levels after 3 days of treatment. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on the protocols described in the primary literature and may require optimization for specific experimental conditions.
Western Blot for REST Protein Degradation
This protocol details the procedure for assessing the dose-dependent effect of this compound on REST protein levels in cultured cells.
Caption: Workflow for Western blot analysis of REST degradation.
-
Cell Culture and Treatment:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (T-65) in DMSO. Add the inhibitor to the cell culture medium at final concentrations ranging from 0 to 10 µM (ensure the final DMSO concentration is consistent across all wells, e.g., 0.1%).
-
Incubate the cells for 72 hours, replenishing the medium with fresh inhibitor every 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against REST overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the REST signal to the loading control.
-
In Vitro SCP1 Inhibition Assay (Malachite Green Assay)
This colorimetric assay is used to measure the enzymatic activity of SCP1 and determine the inhibitory potency of compounds like this compound by quantifying the release of inorganic phosphate from a substrate.
Caption: Workflow for the Malachite Green phosphatase assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for SCP1 activity (e.g., 50 mM Tris-acetate, pH 5.5, 10 mM MgCl₂, 0.005% Tween-20, and 0.2 mM β-mercaptoethanol).
-
Enzyme: Dilute purified recombinant SCP1 protein to the desired concentration in the assay buffer.
-
Substrate: Prepare a stock solution of a phosphorylated peptide substrate corresponding to the REST degron (e.g., a 12-residue peptide containing pSer861 and pSer864).
-
Inhibitor: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound to the appropriate wells. Include wells for a no-inhibitor control (DMSO only) and a no-enzyme control (buffer only).
-
Add the diluted SCP1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-45 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate for a specific time (e.g., 5-15 minutes) at room temperature, ensuring the reaction is in the linear range.
-
Stop the reaction and develop the color by adding the Malachite Green reagent. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of SCP1 activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable chemical probe for studying the regulation of REST and its downstream pathways. By selectively and covalently inhibiting SCP1, it provides a direct mechanism for inducing the degradation of the REST transcription factor. This technical guide offers the foundational knowledge and experimental frameworks for researchers to utilize this compound in their investigations into the roles of REST in health and disease, and as a potential starting point for the development of novel therapeutics.
References
- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules [mdpi.com]
- 2. Publications — Z-Y Zhang lab @ Purdue [zyzhanglab.com]
- 3. KIF15 promotes human glioblastoma progression under the synergistic transactivation of REST and P300 - PMC [pmc.ncbi.nlm.nih.gov]
Scp1-IN-1: A Covalent Inhibitor Targeting the Scp1-REST Axis in Glioblastoma
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A key driver of GBM's malignant phenotype, including the maintenance of glioma stem cells (GSCs), is the dysregulation of transcriptional programs. The RE1-Silencing Transcription factor (REST), a master regulator of neural gene expression, has been identified as a significant contributor to glioblastoma's oncogenic properties. High levels of REST are associated with the self-renewal of GSCs and resistance to apoptosis.[1][2] The stability and activity of REST are, in part, controlled by post-translational modifications, including phosphorylation. The Small C-terminal domain phosphatase 1 (Scp1), also known as CTDSP1, is a key enzyme that dephosphorylates and stabilizes REST, thereby preventing its degradation and promoting its oncogenic functions in glioblastoma.[3][4]
This technical guide focuses on Scp1-IN-1 , a potent and selective covalent inhibitor of Scp1. By irreversibly binding to Scp1, this compound promotes the degradation of REST, offering a promising therapeutic strategy for REST-driven glioblastomas.[5][6] This document provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in glioblastoma research.
Mechanism of Action
This compound is an α,β-unsaturated sulfone that acts as a covalent inhibitor of Scp1.[5] Its mechanism of action involves the following key steps:
-
Covalent Binding: this compound specifically targets and forms a covalent bond with a cysteine residue, Cys181, located at the entrance of the Scp1 active site.[3][5] This irreversible binding effectively inactivates the phosphatase.
-
Inhibition of REST Dephosphorylation: By inactivating Scp1, this compound prevents the dephosphorylation of REST.[3]
-
Promotion of REST Degradation: Phosphorylated REST is recognized by the SCFβ-TrCP E3 ubiquitin ligase complex, which targets it for ubiquitination and subsequent proteasomal degradation.[1][7][8]
-
Downregulation of REST Target Genes: The degradation of REST leads to the de-repression of its target genes, which are involved in suppressing cell proliferation and migration.[9]
The overall effect is a reduction in the oncogenic activity of REST in glioblastoma cells.
Signaling Pathways
The primary signaling pathway influenced by this compound is the Scp1-REST axis, which is intricately linked to the ubiquitin-proteasome system.
In glioblastoma cells with high REST activity, Scp1 maintains REST in its active, dephosphorylated state, leading to the repression of tumor-suppressive target genes. This compound inhibits Scp1, leading to the accumulation of phosphorylated REST, which is then targeted for degradation by the SCFβ-TrCP E3 ligase and the proteasome. This alleviates the transcriptional repression and inhibits tumor growth.
Quantitative Data
While specific IC50 values for this compound in glioblastoma cell lines are not yet publicly available, a key study on rationally designed covalent inhibitors of Scp1, which includes compounds structurally related to this compound, provides important quantitative data.
| Compound Class | Target | Assay | Value | Reference |
| α,β-unsaturated sulfones | Scp1 | Cellular Scp1 Inactivation | EC50 ~1.5 µM | [5] |
This table summarizes the available quantitative data for the class of compounds to which this compound belongs. Further studies are needed to determine the specific IC50 for cell viability in various glioblastoma cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on glioblastoma cells.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-251 MG)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 µM to 100 µM. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Western Blot for REST Degradation
This protocol allows for the visualization and quantification of REST protein levels following treatment with this compound.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-REST, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-REST antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative REST protein levels.
In Vivo Studies and Clinical Trials
As of the date of this guide, there is no publicly available information on in vivo studies or clinical trials of this compound specifically for glioblastoma. Research in this area is likely in the preclinical phase. The development of brain-penetrant Scp1 inhibitors will be a critical step for future in vivo and clinical investigations.
Conclusion
This compound represents a promising targeted therapeutic agent for a subset of glioblastomas characterized by high levels of the REST oncoprotein. Its covalent mechanism of action offers the potential for potent and sustained inhibition of Scp1, leading to the degradation of REST and the suppression of its tumor-promoting functions. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of this compound in glioblastoma models. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to advance this promising therapeutic strategy towards clinical application.
References
- 1. Targeting the Ubiquitin System in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REST regulates oncogenic properties of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Inhibition of Human Small C-Terminal Domain Phosphatase 1 Using 193 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTDSP1 CTD small phosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UT technology: Small molecule compounds for REST degradation in glioblastoma cells [utotc.technologypublisher.com]
- 7. A REST derived gene signature stratifies glioblastomas into chemotherapy resistant and responsive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the ubiquitin proteasome system in glioma: analysis emphasizing the main molecular players and therapeutic strategies identified in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of REST Suppresses Proliferation and Migration in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Potent Scp1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a selective small molecule inhibitor of Small C-terminal domain phosphatase 1 (Scp1). While the specific designation "Scp1-IN-1" is not prominently found in the literature, this document focuses on rabeprazole, the first selective lead compound identified for Scp1 inhibition, as a representative molecule.[1][2] This guide details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization.
Discovery of a Novel Scp1 Inhibitor
The identification of rabeprazole as an Scp1 inhibitor stemmed from a targeted approach to exploit a unique structural feature of the Scp family of phosphatases. Unlike other phosphatases, Scp1 possesses a distinct hydrophobic binding pocket adjacent to its active site.[1][2] This pocket was identified as a promising target for the development of selective inhibitors.
A screening of a library of small molecules led to the identification of rabeprazole, a known proton pump inhibitor, as a potent and selective inhibitor of Scp1.[1][2] Further studies confirmed that rabeprazole binds directly to this hydrophobic pocket, leading to the inhibition of Scp1's phosphatase activity.[1][2] This discovery highlighted the potential for repurposing existing drugs and provided a valuable tool for studying the biological functions of Scp1.
Synthesis of Rabeprazole
Several synthetic routes for rabeprazole have been reported. A common approach involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation to the sulfoxide.
A representative synthesis is as follows:
-
Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide: 4-Chloro-2,3-dimethylpyridine N-oxide is reacted with 3-methoxypropanol in the presence of a base such as potassium hydroxide in a solvent like DMSO.[3]
-
Formation of the Pyridine Methyl Chloride Intermediate: The N-oxide is then rearranged and chlorinated, for example, using p-toluenesulfonyl chloride and triethylamine in dichloromethane, to yield 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[3]
-
Condensation with 2-Mercaptobenzimidazole: The resulting chloro intermediate is condensed with 2-mercaptobenzimidazole in the presence of a base like sodium hydroxide in a solvent such as ethanol to form the thioether precursor.[1]
-
Oxidation to Rabeprazole: The final step is the oxidation of the thioether to the sulfoxide, rabeprazole. This is typically achieved using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform.[4]
Quantitative Data
The inhibitory activity of rabeprazole against Scp1 has been characterized using various assays. The following table summarizes the key quantitative data.
| Parameter | Substrate | Value | Assay Method | Reference |
| IC50 | p-nitrophenyl phosphate (pNPP) | 4 ± 0.7 µM | pNPP Assay | [2] |
| IC50 | Phospho-CTD peptide | 9 ± 3 µM | Malachite Green Assay | [2] |
| Ki | p-nitrophenyl phosphate (pNPP) | 5 ± 2 µM | Enzyme Kinetics | [2] |
| Ki' | p-nitrophenyl phosphate (pNPP) | 10 ± 2 µM | Enzyme Kinetics | [2] |
| Ki | Phospho-CTD peptide | 5 ± 1 µM | Enzyme Kinetics | [2] |
Experimental Protocols
Scp1 Inhibition Assay (pNPP)
This assay measures the inhibition of Scp1's ability to dephosphorylate the artificial substrate p-nitrophenyl phosphate (pNPP).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES buffer (pH 7.5), 50 mM NaCl, and varying concentrations of the inhibitor (rabeprazole) in DMSO (final DMSO concentration of 1%).
-
Enzyme Addition: Add purified Scp1 enzyme to the reaction mixture.
-
Substrate Addition and Incubation: Initiate the reaction by adding pNPP. The final concentration of pNPP should be close to its Km value (e.g., 6 mM).[2] Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Measurement: Monitor the production of p-nitrophenol, the product of the reaction, by measuring the absorbance at 405 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the IC50 value by fitting the data to a dose-response curve.
Malachite Green Phosphatase Assay
This assay is used to measure the dephosphorylation of a more biologically relevant substrate, a phosphorylated peptide derived from the C-terminal domain (CTD) of RNA polymerase II.
-
Reaction Setup: The reaction is set up similarly to the pNPP assay, with a buffered solution containing Scp1 and the inhibitor.
-
Substrate: The substrate used is a synthetic phosphopeptide mimicking the natural substrate of Scp1 (e.g., YSPPTSPS, where SP is phosphoserine).[2] The concentration should be near its Km (e.g., 30 µM).[2]
-
Reaction and Termination: The enzymatic reaction is initiated and allowed to proceed for a set time. The reaction is then stopped, often by the addition of the Malachite Green reagent.
-
Detection: The Malachite Green reagent forms a colored complex with the free phosphate released during the reaction. The absorbance of this complex is measured at a specific wavelength (e.g., 620-650 nm).
-
Quantification: The amount of released phosphate is quantified by comparison to a standard curve. IC50 values are determined as described for the pNPP assay.
X-ray Crystallography of Scp1-Rabeprazole Complex
The structural basis of Scp1 inhibition by rabeprazole was elucidated through X-ray crystallography.
-
Protein Expression and Purification: Recombinant human Scp1 is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Crystallization: Crystals of Scp1 are grown using vapor diffusion methods. A typical crystallization condition involves mixing the purified protein with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and salts at a specific pH.[2]
-
Soaking or Co-crystallization: Rabeprazole is introduced to the crystals by either soaking the pre-formed crystals in a solution containing the compound or by co-crystallizing the protein in the presence of rabeprazole.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure of the Scp1-rabeprazole complex is solved using molecular replacement and refined to high resolution.[2]
Signaling Pathways and Experimental Workflows
Scp1 Signaling Pathways
Scp1 is a key regulator of several cellular processes, primarily through its dephosphorylation of specific substrates. Two well-characterized pathways involve the transcription factor REST (RE1-Silencing Transcription Factor) and the protein kinase AKT.
Caption: Scp1 dephosphorylates and stabilizes REST, promoting neuronal gene silencing. It also dephosphorylates and inactivates AKT, thereby inhibiting angiogenesis.[5][6]
Experimental Workflow for Scp1 Inhibitor Discovery
The discovery of rabeprazole as an Scp1 inhibitor followed a structured screening and characterization process.
Caption: A typical workflow for the discovery and characterization of a novel Scp1 inhibitor, from initial screening to mechanistic studies.
References
- 1. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents [patents.google.com]
- 2. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Palmitoylated SCP1 is targeted to the plasma membrane and negatively regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SCP1-IN-1 and SCP-1
This technical guide provides a comprehensive overview of the chemical structures, properties, and biological activities of two distinct molecules: SCP1-IN-1, a covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1), and SCP-1, an analgesic compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed information including experimental protocols and pathway diagrams to facilitate further investigation and application of these compounds.
Section 1: this compound (Compound SH T-62)
Chemical Structure and Properties
This compound, also known as compound SH T-62, is a potent and selective covalent inhibitor of SCP1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(2-(2-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)ethoxy)ethyl)saccharin |
| Chemical Formula | C20H19F3N2O7S2 |
| Molecular Weight | 520.50 g/mol |
| CAS Number | 2764615-55-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| SMILES | O=S1(C2=CC=CC=C2C=C1C(NCCOCCNS(C3=CC=C(C=C3)OC(F)(F)F)(=O)=O)=O)=O |
Mechanism of Action and Biological Activity
This compound functions as a covalent inhibitor of the Small C-terminal domain phosphatase 1 (SCP1). SCP1 is a phosphatase that plays a crucial role in regulating the stability of the RE1-Silencing Transcription factor (REST). REST is a transcriptional repressor that silences the expression of neuronal genes in non-neuronal cells and is implicated in the growth of certain tumors, such as glioblastoma.
The stability of REST is controlled by its phosphorylation state. When phosphorylated, REST is recognized by the SCFβ-TRCP E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent degradation by the proteasome. SCP1 dephosphorylates REST, thereby protecting it from degradation and maintaining its repressive function.
By covalently binding to and inhibiting SCP1, this compound prevents the dephosphorylation of REST. This leads to an accumulation of phosphorylated REST, which is then targeted for degradation. The resulting decrease in REST levels can alleviate the repression of neuronal genes and inhibit the growth of REST-dependent tumors. This mechanism of action makes this compound a promising candidate for investigation in the context of glioblastoma and other diseases associated with elevated REST activity.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Experimental Protocols
This protocol describes a method to assess the inhibitory activity of this compound on SCP1 phosphatase in vitro.
Materials:
-
Recombinant human SCP1 enzyme
-
Phosphorylated peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylated region of REST)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution in DMSO
-
96-well microplate
-
Phosphate detection reagent (e.g., Malachite Green Phosphate Assay Kit)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant SCP1 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the phosphatase reaction by adding the phosphorylated peptide substrate to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
-
Calculate the percentage of SCP1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol outlines the steps to investigate the effect of this compound on REST protein levels in cultured cells.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-REST, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed glioblastoma cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against REST overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of REST protein.
Section 2: SCP-1 (N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide)
Chemical Structure and Properties
SCP-1 is a derivative of acetaminophen with potential analgesic properties. Its key chemical and physical characteristics are detailed below.
| Property | Value |
| IUPAC Name | N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
| Chemical Formula | C15H12N2O5S |
| Molecular Weight | 332.33 g/mol |
| CAS Number | 182502-68-7 |
| Appearance | Crystalline solid |
| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)O |
Biological Activity
SCP-1 has been investigated for its analgesic (pain-relieving) properties.[1][2] It is structurally related to acetaminophen (paracetamol) and has been shown to exhibit a similar analgesic profile in preclinical studies.[2] The exact mechanism of action for its analgesic effects is not fully elucidated but is presumed to be similar to that of acetaminophen, which is thought to involve central nervous system pathways. Studies have also compared its hepatic kinetics to acetaminophen, suggesting potential differences in its metabolic profile.[2]
Experimental Protocols
The synthesis of SCP-1 can be achieved following procedures described in the literature.[2] A general synthetic workflow is outlined below.
A detailed protocol would involve the reaction of saccharin with an appropriate α-haloacetylating agent to form an N-acetylsaccharin intermediate. This intermediate is then coupled with 4-aminophenol to yield the final product, SCP-1. Purification is typically achieved through recrystallization.
This in vivo protocol is a standard method for evaluating the analgesic effects of compounds in rodents.
Materials:
-
Male Swiss albino mice
-
SCP-1
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% in saline)
-
Positive control (e.g., Aspirin)
-
Syringes and needles for administration
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the mice into groups: vehicle control, positive control, and SCP-1 treatment groups (at various doses).
-
Administer SCP-1, vehicle, or the positive control orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes for each mouse over a specific period (e.g., 20 minutes).
-
Calculate the percentage of protection from writhing for each treatment group compared to the vehicle control group using the following formula: % Protection = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
-
Analyze the data statistically to determine the significance of the analgesic effect.
References
An In-depth Technical Guide to the In Vitro and In Vivo Studies of Scp1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Scp1-IN-1" was not found in the public scientific literature. This guide focuses on publicly documented inhibitors of Small C-terminal domain phosphatase 1 (Scp1), with a primary emphasis on rabeprazole, a commercially available inhibitor, and other notable research compounds.
Introduction
Small C-terminal domain phosphatase 1 (Scp1), a member of the FCP/SCP family of Ser/Thr protein phosphatases, has emerged as a significant regulator in various cellular processes. It is known to dephosphorylate key substrates, including the C-terminal domain (CTD) of RNA polymerase II at Serine 5, the RE1-silencing transcription factor (REST), and AKT.[1][2] Dysregulation of Scp1 has been implicated in cancer and neurological diseases, making it an attractive target for therapeutic intervention.[1][3] The development of specific Scp1 inhibitors is crucial for elucidating its biological functions and for creating novel therapeutic strategies.[1][4]
This technical guide provides a comprehensive overview of the in vitro and in vivo studies of known Scp1 inhibitors. It summarizes key quantitative data, details common experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data of Scp1 Inhibitors
The following tables summarize the quantitative data for several known inhibitors of Scp1.
Table 1: In Vitro Inhibitory Activity of Rabeprazole against Scp1
| Parameter | Substrate | Value (µM) | Assay Type | Reference |
| IC₅₀ | pNPP | 4 ± 0.7 | Colorimetric | [1][2] |
| IC₅₀ | Phospho-CTD peptide | 9 ± 3 | Malachite Green | [1][2] |
| Kᵢ | pNPP | 5 ± 2 | Kinetic Analysis | [2] |
| Kᵢ' | pNPP | 10 ± 2 | Kinetic Analysis | [2] |
| Kᵢ | Phospho-CTD peptide | 5 ± 1 | Kinetic Analysis | [2] |
| Data presented as mean ± standard deviation. |
Table 2: In Vitro Inhibitory Activity of FG-1Adn against FCP/SCP Phosphatases
| Target | IC₅₀ (nM) | Substrate | Assay Type | Reference |
| Scp1 | 96 ± 28 | pNPP | Colorimetric | [1] |
| Scp2 | 161 ± 48 | pNPP | Colorimetric | [1] |
| Scp3 | 230 ± 84 | pNPP | Colorimetric | [1] |
| Fcp1 | No inhibition | pNPP | Colorimetric | [1] |
| Scp1 | 112 ± 17 | pNPP | Colorimetric | [1] |
| Scp1 | 152 ± 26 | Phospho-CTD peptide | Colorimetric | [1] |
| Data presented as mean ± standard deviation. |
Table 3: Binding Affinity of FG-1Adn for Scp1
| Parameter | Value (nM) | Method | Reference |
| K₉ | 48.7 ± 0.09 | BLItz system | [1] |
| Data presented as mean ± standard deviation. |
Table 4: Kinetic Parameters of Covalent Scp1 Inhibitors
| Inhibitor | kᵢₙₐ꜀ₜ (min⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹ M⁻¹) | Substrate | Reference |
| T-65 | 0.010 ± 0.001 | 4.8 ± 0.1 | 2083 | Doubly phosphorylated REST peptide | [5] |
| Data presented as mean ± standard deviation. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Scp1 inhibitors. Below are protocols for key experiments cited in the literature.
In Vitro Enzyme Inhibition Assays
These assays are fundamental for determining the potency of Scp1 inhibitors.
-
a) p-Nitrophenyl Phosphate (pNPP) Assay: A common colorimetric assay for phosphatase activity.
-
Reagents: Purified Scp1 enzyme, inhibitor compound of interest, pNPP substrate solution, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Procedure:
-
Pre-incubate Scp1 with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
b) Malachite Green Assay: This assay is used to measure the release of inorganic phosphate from a phosphopeptide substrate, which is often more physiologically relevant than pNPP.[2]
-
Reagents: Purified Scp1, inhibitor, phosphopeptide substrate (e.g., a peptide corresponding to the phosphorylated C-terminal domain of RNA Polymerase II or a phosphorylated REST peptide), Malachite Green reagent.[2][5]
-
Procedure:
-
Perform the enzymatic reaction by incubating Scp1, the inhibitor, and the phosphopeptide substrate in an appropriate buffer.
-
Stop the reaction at a specific time point.
-
Add the Malachite Green reagent, which forms a colored complex with free phosphate.
-
Measure the absorbance at around 620 nm.[5]
-
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Determine the amount of phosphate released in each reaction and calculate the IC₅₀ value of the inhibitor.
-
Cell-Based Assays
These assays evaluate the effects of Scp1 inhibitors in a cellular context.
-
a) Western Blotting for Substrate Phosphorylation: This method assesses the intracellular activity of an Scp1 inhibitor by measuring the phosphorylation status of its known substrates.[1]
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., H1299 lung cancer cells) and treat with the Scp1 inhibitor for a specified time.[1]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the phosphorylated form of an Scp1 substrate (e.g., phospho-AKT Ser473 or phospho-RNA Pol II CTD Ser5) and a loading control (e.g., GAPDH).[1]
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the relative change in substrate phosphorylation upon inhibitor treatment.[1]
-
-
b) Cell Viability Assay: This assay determines the effect of an inhibitor on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a set period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., resazurin or MTT) and incubate.[5]
-
Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Analysis: Normalize the results to untreated control cells and calculate the concentration of inhibitor that causes a 50% reduction in cell viability (GI₅₀ or CC₅₀).
-
Biophysical and Structural Assays
These methods provide insights into the binding mechanism and interaction between the inhibitor and Scp1.
-
a) Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein and can indicate direct binding of a ligand.[2]
-
Sample Preparation: Mix the purified Scp1 protein with the inhibitor and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[2]
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A shift in Tₘ in the presence of the inhibitor suggests a stabilizing or destabilizing interaction, confirming binding.[2]
-
-
b) X-ray Crystallography: This technique provides a high-resolution 3D structure of the inhibitor bound to Scp1, revealing the precise binding mode.
-
Crystallization: Co-crystallize the Scp1-inhibitor complex or soak crystals of Scp1 with the inhibitor.[2]
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex. This can reveal key interactions, such as rabeprazole binding to a hydrophobic pocket near the active site of Scp1.[2]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulated by Scp1, which are consequently affected by Scp1 inhibitors.
Caption: Signaling pathways regulated by Scp1.
Experimental Workflows
The diagram below outlines a typical workflow for an in vitro enzyme inhibition assay.
Caption: Workflow for an in vitro Scp1 inhibition assay.
Conclusion
The study of Scp1 inhibitors is a rapidly advancing field with significant therapeutic potential. While the specific entity "this compound" remains unidentified in public literature, compounds like rabeprazole, FG-1Adn, and novel covalent inhibitors have provided valuable tools to probe the function of Scp1.[1][2][5] The methodologies and data presented in this guide offer a framework for the continued investigation and development of potent and selective Scp1 inhibitors. Future in vivo studies will be critical to validate the therapeutic efficacy of these compounds in disease models related to cancer and neurodegeneration.
References
- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Specific Inhibitor of Human Scp1 Phosphatase Using the Phosphorylation Mimic Phage Display Method [mdpi.com]
- 4. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of SCP1 and Skp1 Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Scp1-IN-1." Therefore, this guide provides a detailed overview of the safety and toxicity profiles of known inhibitors targeting the Small C-terminal domain phosphatase 1 (SCP1) and S-phase kinase-associated protein 1 (Skp1). These proteins are relevant in the context of cancer and neurodegenerative diseases and may serve as valuable analogs for researchers in the field.
Introduction to SCP1 and Skp1 as Therapeutic Targets
Small C-terminal domain phosphatase 1 (SCP1) is a member of the FCP/SCP family of phosphatases and plays a crucial role in transcriptional regulation and signal transduction.[1] It is implicated in silencing neuronal genes and has been associated with various cancers, making it a target for therapeutic intervention.[1]
S-phase kinase-associated protein 1 (Skp1) is an essential adaptor protein in the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent degradation of numerous regulatory proteins involved in cell cycle progression and signal transduction.[2] Dysregulation of Skp1 and the SCF complex is a hallmark of many cancers, positioning it as a key target for anti-cancer drug development.[2]
This guide will summarize the available preclinical safety and toxicity data for inhibitors of these two important protein targets.
Safety and Toxicity Profile of SCP1 Inhibitors
The most well-documented inhibitor of SCP1 is rabeprazole, a proton-pump inhibitor that was later identified as a selective lead compound for the Scp/Fcp family of phosphatases.[3]
Quantitative Data for Rabeprazole
| Parameter | Value | Species | Study Type | Reference |
| Ki | 5 ± 1 µM | - | In vitro enzyme inhibition assay | [3] |
| Recommended Adult Oral Starting Dose | 60 mg once daily | Human | Clinical (for hypersecretory conditions) | [4] |
Preclinical and Clinical Safety of Rabeprazole
Rabeprazole has been extensively evaluated in clinical trials for acid-related disorders. Its safety profile is well-characterized:
-
Overall Tolerability : Rabeprazole is generally well-tolerated in both short- and long-term studies.[5]
-
Adverse Events : Most treatment-emergent adverse events are mild to moderate in severity.[5] Common adverse reactions include headache, abdominal pain, and diarrhea.[4]
-
Discontinuation Rate : The overall rate of discontinuation due to adverse events in clinical trials was approximately 3%.[5]
-
Drug Interactions : Rabeprazole is metabolized by the cytochrome P450 system and can interact with drugs whose absorption is dependent on gastric pH, such as ketoconazole and digoxin.[4] It has also been reported to increase INR and prothrombin time in patients receiving warfarin.[6]
-
Off-Target Effects : While rabeprazole targets SCP1, its primary clinical use is as a proton-pump inhibitor (H+/K+ ATPase). This dual targeting is a concern for off-target side effects when considering its use as a specific SCP1 inhibitor.[1]
Signaling Pathway of SCP1
The following diagram illustrates the role of SCP1 in dephosphorylating its substrates, a process that is inhibited by compounds like rabeprazole.
Caption: SCP1 dephosphorylates substrates like REST, affecting neuronal gene expression.
Safety and Toxicity Profile of Skp1 Inhibitors
Several small molecule inhibitors targeting Skp1 have been developed and evaluated in preclinical models.
Quantitative Data for Skp1 Inhibitors
| Compound | Parameter | Value | Species | Study Type | Reference |
| GH501 | Potency | Nanomolar | Human cancer cell lines | In vitro cytotoxicity | [7][8] |
| 6-O-angeloylplenolin (6-OAP) | Effect | Potent anti-lung cancer activity with minimal adverse effect | Murine models | In vivo efficacy and toxicity | [2] |
| Z0933M | KD | ~0.054 µM | - | In vitro binding assay | [9] |
Preclinical Safety of Skp1 Inhibitors
-
GH501 : This novel Skp1 inhibitor has demonstrated excellent in vitro and in vivo safety pharmacology.[7] In animal studies, GH501 monotherapy was effective in inhibiting tumor growth in xenograft models without significant reported toxicity.[8]
-
6-O-angeloylplenolin (6-OAP) : This natural compound showed potent anti-lung cancer activity in two murine models with low adverse effects.[2]
-
General Considerations : The inhibition of the Skp1-Skp2 interaction is a promising therapeutic strategy.[7] However, long-term safety in proliferative tissues needs to be defined for this class of inhibitors.[10]
Signaling Pathway of the Skp1/SCF Complex
The diagram below illustrates the mechanism of Skp1 within the SCF complex and how its inhibition affects downstream signaling.
Caption: Skp1 inhibitors disrupt the SCF complex, leading to substrate accumulation.
Safety and Toxicity Profile of a Separase Inhibitor: Sepin-1
As a relevant example of a targeted therapy with preclinical toxicity data, Sepin-1, an inhibitor of the enzyme separase, is presented here.
Quantitative Toxicity Data for Sepin-1
| Parameter | Value | Species | Study Type | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg/kg | Sprague-Dawley Rats | Single dose study | [11] |
| Maximum Tolerated Dose (MTD) | 20 mg/kg | Sprague-Dawley Rats | 7-day consecutive dosing | [11] |
| Half-maximal Inhibitory Concentration (IC50) | 14.8 µM | - | In vitro enzyme inhibition assay | [11] |
Experimental Protocol for GLP Toxicity Study of Sepin-1
A Good Laboratory Practice (GLP) toxicity study of Sepin-1 was conducted in Sprague-Dawley rats.[11]
-
Study Design : The study consisted of a Main Study and a Recovery Study.
-
Dosing : Sepin-1 was administered via bolus intravenous injection once daily for 28 consecutive days at doses of 0 (control), 5 (low), 10 (medium), and 20 (high) mg/kg.[12]
-
In-life Duration : The Main Study animals were euthanized on Day 29. The Recovery Study animals had a 28-day off-dose recovery period and were euthanized on Day 57.[12]
-
Parameters Monitored :
-
Key Findings :
-
High-dose Sepin-1 was associated with a decrease in red blood cells and hemoglobin, and an increase in reticulocytes and platelets.
-
Clinical chemistry showed an increase in total bilirubin and a decrease in creatine kinase.
-
Histopathology revealed minimal to moderate effects on the bone marrow, spleen, thymus, and lymph nodes, which were dose-dependent and mostly reversible after the recovery period.
-
Experimental Workflow for Preclinical Toxicity Study
The following diagram outlines a typical workflow for a preclinical toxicity study, based on the Sepin-1 example.
Caption: A generalized workflow for a preclinical repeated-dose toxicity study.
Conclusion
While no specific safety and toxicity data for "this compound" are publicly available, the information on inhibitors of SCP1 and Skp1 provides valuable insights for researchers. The SCP1 inhibitor rabeprazole has a well-established safety profile from its clinical use, though its off-target activity is a consideration. Preclinical studies on Skp1 inhibitors like GH501 and 6-OAP suggest a favorable safety profile with minimal adverse effects in animal models. The detailed toxicity study of the separase inhibitor Sepin-1 offers a robust example of the methodologies employed to characterize the safety of targeted therapeutic agents. For any novel inhibitor, a thorough preclinical safety and toxicity evaluation, including dose-ranging studies, hematological and clinical chemistry analysis, and histopathology, is critical for its potential translation to clinical development.
References
- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skp1 in lung cancer: clinical significance and therapeutic efficacy of its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The benefit/risk profile of rabeprazole, a new proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Novel Skp1 inhibitor has potent preclinical efficacy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule Skp1 inhibitor elicits cell death by p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Data set on Separase Inhibitor-Sepin-1 toxicity on organ weights, hematology and clinical parameters in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Scp1-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scp1-IN-1 is a potent and selective covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1), a key regulator of the RE1-silencing transcription factor (REST).[1] In many cancer types, particularly glioblastoma, high levels of REST protein are associated with tumor growth and maintenance.[1][2] SCP1 acts by dephosphorylating REST, which protects it from proteasomal degradation.[2][3] By inhibiting SCP1, this compound promotes the degradation of REST, leading to a reduction in its transcriptional repressive activity.[1] This makes this compound a valuable tool for studying the biological roles of the SCP1-REST signaling axis and for investigating its potential as a therapeutic target in REST-driven cancers.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on REST protein levels, cell viability, and target gene expression.
Mechanism of Action
The SCP1-REST signaling pathway plays a critical role in regulating neuronal gene expression and has been implicated in cancer. In its active, dephosphorylated state, REST represses the transcription of numerous target genes. The stability of REST is regulated by a phosphorylation-dephosphorylation cycle. Phosphorylation of REST marks it for ubiquitination by the SCFβ-TRCP E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[4] SCP1 counteracts this process by dephosphorylating REST, thereby stabilizing the protein and maintaining its repressive function.[2][3]
This compound covalently binds to and inhibits SCP1. This inhibition prevents the dephosphorylation of REST, leading to its accumulation in a phosphorylated state. Phosphorylated REST is then recognized and targeted for degradation by the cellular ubiquitin-proteasome system. The resulting decrease in REST protein levels alleviates the repression of its target genes.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related inhibitors. Researchers should note that the potency of this compound can vary between different cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and assay.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound (T-62 series) | HEK293 | REST Protein Reduction | EC50 | ~1.5 µM | |
| T-65 (related inhibitor) | HEK293 | REST Protein Reduction | Time to >50% reduction | ~24 hours (at 10 µM) |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in DMSO to create a stock solution of 10 mM.[1]
-
Storage: Store the solid compound at -20°C for long-term storage. The DMSO stock solution should be stored at -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: Prepare fresh dilutions of this compound in cell culture medium from the stock solution for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Analysis of REST Protein Degradation by Western Blot
This protocol describes how to assess the effect of this compound on REST protein levels in cultured cells.
Materials:
-
Cell line of interest (e.g., U87 MG, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against REST
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5 or 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against REST overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody (or run a parallel gel).
-
Quantify band intensities using image analysis software and normalize REST protein levels to the loading control.
-
References
- 1. Squelching glioblastoma stem cells by targeting REST for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. SCFbeta-TRCP controls oncogenic transformation and neural differentiation through REST degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Scp1-IN-1: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scp1-IN-1, also identified as compound SH T-62, is a potent and selective covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1). SCP1 is a nuclear phosphatase that plays a critical role in regulating the stability of the RE1-silencing transcription factor (REST), a master regulator of neuronal gene expression. By inhibiting SCP1, this compound promotes the degradation of REST, making it a valuable tool for studying the downstream effects of REST signaling in various contexts, including glioblastoma, where high levels of REST are associated with tumor growth.[1] Furthermore, emerging evidence suggests a role for SCP1 in other signaling pathways, including the dephosphorylation of AKT at serine 473, which has implications for angiogenesis and tumorigenesis. These application notes provide recommended concentrations and detailed protocols for utilizing this compound in in vitro assays to investigate its effects on the SCP1-REST and SCP1-AKT signaling axes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in cell-based assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | ~1.5 µM | HEK293 | REST protein degradation | [1] |
Signaling Pathways
SCP1-REST Signaling Pathway
SCP1 acts to dephosphorylate the REST transcription factor, which protects REST from proteasomal degradation and allows it to accumulate in the nucleus. In the nucleus, REST represses the transcription of neuronal genes. This compound covalently binds to and inhibits SCP1, leading to the phosphorylation and subsequent ubiquitination and degradation of REST. This relieves the transcriptional repression of REST target genes.
SCP1-AKT Signaling Pathway
In addition to its nuclear role, SCP1 can be localized to the plasma membrane where it has been shown to dephosphorylate AKT at serine 473. Phosphorylation at this site is crucial for AKT activation, which in turn promotes cell survival, proliferation, and angiogenesis. By inhibiting SCP1, this compound may lead to increased phosphorylation and activation of AKT.
Experimental Protocols
Protocol 1: Determination of this compound-induced REST Degradation by Western Blot
This protocol describes a dose-response experiment to evaluate the effect of this compound on REST protein levels in a human cell line.
-
Cell Line: HEK293 cells (or other cell line with detectable REST expression)
-
Reagents:
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-REST antibody
-
Mouse or Rabbit anti-Actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated anti-rabbit and/or anti-mouse IgG secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imaging system
-
-
Cell Seeding:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0 to 10 µM. A suggested concentration range is: 0 (DMSO control), 0.5, 1, 1.5, 2.5, 5, and 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-REST and anti-loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for REST and the loading control using image analysis software.
-
Normalize the REST band intensity to the corresponding loading control band intensity.
-
Plot the normalized REST levels against the concentration of this compound to determine the dose-dependent effect.
-
Conclusion
This compound is a valuable chemical probe for investigating the roles of SCP1 in cellular processes. The provided protocols offer a starting point for researchers to explore the effects of this inhibitor on the SCP1-REST and potentially the SCP1-AKT signaling pathways. As with any in vitro experiment, optimization of cell lines, inhibitor concentrations, and incubation times may be necessary to achieve the desired results.
References
Application Note and Protocol: Scp1-IN-1 Dissolution and Storage
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the proper dissolution and storage of Scp1-IN-1, a potent and selective covalent inhibitor of Small CTD Phosphatase 1 (SCP1). Adherence to this protocol is crucial for maintaining the integrity, stability, and efficacy of the compound for research applications.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate preparation of stock solutions and for understanding the compound's characteristics.
| Property | Value | Source |
| Chemical Name | N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | PubChem[1] |
| Synonyms | SH T-62, SCP-1 | MedchemExpress[2], MedKoo[3] |
| Molecular Formula | C₁₅H₁₂N₂O₅S | PubChem[1], MedKoo[3] |
| Molecular Weight | 332.33 g/mol | MedKoo[3] |
| CAS Number | 2764615-55-4 | MedchemExpress[4] |
Mechanism of Action Pathway
This compound is a covalent inhibitor of SCP1, which leads to the degradation of the RE1-Silencing Transcription factor (REST). Elevated REST levels are associated with tumor growth in certain cancers, such as glioblastoma. The inhibition of SCP1 by this compound reduces the transcriptional activity of REST.[2]
Caption: Mechanism of this compound action.
Experimental Protocol: Dissolution of this compound
This protocol outlines the steps for preparing a stock solution of this compound. The recommended solvent is Dimethyl Sulfoxide (DMSO).[3][5]
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/Hygroscopic DMSO
-
Sterile polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Pipettes and sterile filter tips
3.2. Stock Solution Preparation Workflow
The following diagram illustrates the workflow for reconstituting the lyophilized this compound powder.
Caption: Workflow for this compound stock solution preparation.
3.3. Step-by-Step Procedure
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock solution: Volume (L) = Mass (g) / (332.33 g/mol * 0.010 mol/L)
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. To achieve high concentrations, such as 100 mg/mL, the use of an ultrasonic bath may be necessary to ensure complete dissolution.[2]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[2]
-
Storage: Store the aliquots as recommended in the storage section below.
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound. The following conditions are recommended based on vendor data sheets.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent (DMSO) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Note: When shipped, the compound is stable at room temperature for several weeks.[3][6][7] For long-term storage, always follow the recommended conditions. It is advised to use stock solutions stored at -80°C within six months and those at -20°C within one month.[2]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
-
Avoid inhalation of dust and contact with skin and eyes.
References
- 1. Scp-1 | C15H12N2O5S | CID 667575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Supplier | CAS 2764615-55-4 | AOBIOUS [aobious.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
Application Note: Western Blot Analysis of REST Degradation Induced by Scp1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RE1-Silencing Transcription factor (REST) is a critical protein that represses neuronal gene expression in non-neuronal cells and stem cells.[1][2][3] The stability and function of REST are regulated by post-translational modifications, including phosphorylation. The Small C-terminal domain phosphatase 1 (SCP1) plays a key role in this process by dephosphorylating REST at its C-terminal degron region, which protects it from degradation.[1][2][4] Inhibition of SCP1's phosphatase activity leads to the accumulation of phosphorylated REST, which is then targeted for ubiquitination by the SCFβ-TRCP E3 ligase complex and subsequent degradation by the proteasome.[3][4][5]
Scp1-IN-1 is a small molecule inhibitor of SCP1. By inhibiting SCP1, this compound promotes the degradation of REST, making it a valuable tool for studying REST-regulated pathways and a potential therapeutic strategy in diseases where REST is dysregulated, such as in certain cancers.[1][4] This application note provides a detailed protocol for analyzing the degradation of REST in response to this compound treatment using western blotting.
Signaling Pathway of REST Degradation
The following diagram illustrates the molecular pathway leading to REST degradation upon inhibition of SCP1.
Caption: REST Degradation Pathway via SCP1 Inhibition.
Experimental Protocol
This protocol details the steps for treating cells with this compound and quantifying the subsequent degradation of REST protein via western blot analysis.
I. Materials and Reagents
-
Cell Lines: HEK293 cells or other appropriate cell line expressing REST.
-
Cell Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Antibodies:
-
Primary Antibody: Rabbit anti-REST antibody.
-
Loading Control: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
II. Experimental Workflow
The following diagram provides a high-level overview of the western blot workflow.
Caption: Western Blot Experimental Workflow.
III. Detailed Step-by-Step Methodology
1. Cell Culture and Treatment
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture media from a concentrated DMSO stock. For a dose-response experiment, typical concentrations might range from 0.1 µM to 10 µM.[4]
-
Include a vehicle control well treated with the same final concentration of DMSO (e.g., 0.1%).
-
Aspirate the old media and add the media containing this compound or DMSO.
-
Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).
2. Cell Lysis and Protein Quantification
-
Place the culture plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.[6]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[8]
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer and 4x Laemmli sample buffer. Aim for 20-30 µg of protein per lane.
-
Boil the samples at 95-100°C for 5-10 minutes.[7]
-
Load the samples and a pre-stained protein ladder onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120-150 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 60-90 minutes or using a semi-dry transfer system.[7][9]
4. Immunoblotting and Detection
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with primary antibody against REST (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
For the loading control, you may strip and re-probe the membrane or cut the membrane if REST and the loading control have significantly different molecular weights. Incubate with the primary antibody for the loading control (e.g., β-actin), wash, and incubate with its corresponding secondary antibody.
-
Prepare the ECL detection reagent and incubate with the membrane for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
5. Data Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to REST and the loading control.
-
Normalize the intensity of the REST band to the intensity of the corresponding loading control band for each sample.
-
Express the data as a percentage of the REST level in the vehicle-treated control cells.
Data Presentation
Quantitative data should be organized into a clear table to facilitate comparison between different treatment conditions.
Table 1: Example Data for Dose-Dependent REST Degradation by this compound
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Relative REST Protein Level (Normalized to Loading Control, % of Vehicle) | Standard Deviation |
| Vehicle Control | 0 (0.1% DMSO) | 24 | 100% | ± 5.2 |
| This compound | 0.1 | 24 | 85% | ± 4.8 |
| This compound | 1.0 | 24 | 42% | ± 6.1 |
| This compound | 5.0 | 24 | 15% | ± 3.5 |
| This compound | 10.0 | 24 | 8% | ± 2.9 |
Note: The values presented in this table are for illustrative purposes only and should be replaced with experimental results.
Logical Relationship Diagram
This diagram shows the inverse relationship between the activity of the SCP1 inhibitor and the resulting REST protein levels.
Caption: Logical Relationship of this compound Action.
References
- 1. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCFbeta-TRCP controls oncogenic transformation and neural differentiation through REST degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SCFβTRCPControls Oncogenic Transformation and Neural Differentiation Through REST Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol [protocols.io]
- 7. origene.com [origene.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. addgene.org [addgene.org]
Application Notes: Immunoprecipitation Assays for Studying Scp1-IN-1 Activity
Introduction
Small C-terminal domain phosphatase 1 (Scp1), also known as CTDSP1, is a protein phosphatase that plays a critical role in regulating transcription and cell signaling.[1] It primarily dephosphorylates serine 5 within the C-terminal domain (CTD) of RNA polymerase II.[1][2] Beyond this function, Scp1 is a key regulator of the RE1-Silencing Transcription Factor (REST), a master repressor of neuronal gene expression in non-neuronal cells.[3][4] Dysregulation of the Scp1-REST pathway has been implicated in various neurological diseases and cancers, making Scp1 an attractive target for therapeutic intervention.[1][3]
Mechanism of Action: The Scp1-REST Regulatory Axis
REST protein levels are tightly controlled by a phosphorylation-dependent degradation pathway. The E3 ubiquitin ligase SCF-βTrCP targets phosphorylated REST for ubiquitination and subsequent proteasomal degradation.[3][4] Scp1 counteracts this process by dephosphorylating REST, thereby stabilizing the protein in the nucleus and maintaining its gene-silencing function.[4]
Scp1-IN-1 is a selective inhibitor designed to target the phosphatase activity of Scp1. By inhibiting Scp1, this compound treatment leads to an accumulation of phosphorylated REST.[3] This hyperphosphorylated state marks REST for recognition by SCF-βTrCP, leading to its ubiquitination and rapid degradation.[3] The depletion of REST protein results in the de-repression and activation of its target genes.[4] Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are invaluable techniques to dissect these molecular events. Co-IP can be used to assess the interaction between Scp1 and REST, while IP is effective for analyzing the post-translational modifications (PTMs) of REST, such as phosphorylation and ubiquitination, in response to this compound treatment.
Caption: The Scp1-REST signaling pathway and the inhibitory action of this compound.
Protocols
The following protocols provide detailed methodologies to investigate the effects of this compound on protein interactions and post-translational modifications using immunoprecipitation.
Caption: General experimental workflow for immunoprecipitation assays.
Protocol 1: Co-Immunoprecipitation of Scp1 and REST
This protocol is designed to determine if this compound treatment alters the interaction between Scp1 and its substrate, REST. A decrease in co-precipitated REST when pulling down Scp1 would suggest that the inhibitor disrupts their interaction, possibly by preventing Scp1 from binding to phosphorylated REST.
A. Materials
-
Cell Lines: HEK293 cells (known to express high levels of REST)[3]
-
Reagents: this compound, DMSO (vehicle), Protease and Phosphatase Inhibitor Cocktails
-
Antibodies: Rabbit anti-Scp1 (for IP), Mouse anti-REST (for detection), Rabbit IgG (isotype control)
-
Buffers:
-
PBS (Phosphate-Buffered Saline): Standard formulation.
-
Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA. Add protease and phosphatase inhibitors immediately before use.
-
Wash Buffer: Lysis Buffer diluted 1:1 with PBS.
-
Elution Buffer: 2x Laemmli Sample Buffer.
-
-
Beads: Protein A/G Magnetic Beads
B. Procedure
-
Cell Culture and Treatment:
-
Plate HEK293 cells to reach 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for the specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to each 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Reserve 50 µL as the "input" control.[5]
-
-
Immunoprecipitation:
-
To 1 mg of total protein lysate, add 2-5 µg of rabbit anti-Scp1 antibody. For the negative control, add an equivalent amount of rabbit IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of pre-washed Protein A/G magnetic bead slurry to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Use a magnetic rack to capture the beads. Discard the supernatant.
-
-
Washing:
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli Sample Buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Use a magnetic rack to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the input samples and the IP eluates onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with mouse anti-REST and rabbit anti-Scp1 antibodies to detect the co-precipitated protein and the bait protein, respectively.
-
Protocol 2: Immunoprecipitation of REST to Assess Ubiquitination
This protocol aims to confirm that inhibition of Scp1 by this compound leads to increased ubiquitination of REST.
A. Materials
-
Reagents: In addition to materials from Protocol 1, MG132 (proteasome inhibitor).
-
Antibodies: Rabbit anti-REST (for IP), Mouse anti-Ubiquitin (for detection), Rabbit IgG (isotype control).
-
Buffers:
-
RIPA Lysis Buffer: A more stringent buffer to solubilize proteins effectively. (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[6] Add protease inhibitors and N-ethylmaleimide (NEM, a deubiquitinase inhibitor).
-
B. Procedure
-
Cell Culture and Treatment:
-
Follow the cell plating procedure as in Protocol 1.
-
Pre-treat one set of cells with MG132 (10 µM) for 1-2 hours before adding this compound or DMSO. This will block the degradation of ubiquitinated REST, allowing it to accumulate.
-
Treat cells with this compound or DMSO for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer as described previously. Ensure NEM is included in the buffer.
-
Clarify lysate by centrifugation and collect the supernatant. Reserve an input sample.
-
-
Immunoprecipitation:
-
To 1 mg of lysate, add 2-5 µg of rabbit anti-REST antibody or rabbit IgG control.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture, Washing, and Elution:
-
Follow steps B4-B6 from Protocol 1. Use RIPA buffer for the initial washes.
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE. Due to the high molecular weight of ubiquitinated proteins, use a low-percentage acrylamide gel (e.g., 6-8%).
-
Transfer to a membrane and probe with a mouse anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern above the REST band indicates ubiquitination.
-
The membrane can be stripped and re-probed with an anti-REST antibody to confirm the successful immunoprecipitation of the target protein.
-
Data Presentation
Quantitative data from Western blots should be obtained through densitometry analysis of the bands. The results can be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data for Co-Immunoprecipitation of REST with Scp1
| Treatment Group | Scp1 in IP Eluate (Bait) (Relative Intensity) | REST in IP Eluate (Prey) (Relative Intensity) | REST / Scp1 Ratio |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 |
| This compound (10 µM) | 0.98 ± 0.09 | 0.45 ± 0.07 | 0.46 |
Data are represented as mean ± SD from three independent experiments. This hypothetical data illustrates a reduction in the Scp1-REST interaction upon inhibitor treatment.
Table 2: Example Data for Ubiquitination of Immunoprecipitated REST
| Treatment Group | REST in IP Eluate (Relative Intensity) | Ubiquitin Smear in IP Eluate (Relative Intensity) | Ubiquitin / REST Ratio |
| Vehicle (DMSO) | 1.00 ± 0.10 | 1.00 ± 0.15 | 1.00 |
| This compound (10 µM) | 0.95 ± 0.12 | 3.20 ± 0.25 | 3.37 |
| MG132 + this compound | 1.10 ± 0.09 | 5.80 ± 0.41 | 5.27 |
Data are represented as mean ± SD from three independent experiments. This hypothetical data shows that this compound increases REST ubiquitination, an effect enhanced by proteasome inhibition.
References
- 1. Targeting the C-Terminal Domain Small Phosphatase 1 | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for Scp1-IN-1 in a Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The identification of novel therapeutic targets is crucial for improving patient outcomes. Carboxypeptidase E (CPE), also known as SCP1, is a protein that has been implicated in promoting cancer cell survival and tumor growth in various cancers, including glioblastoma.[1][2][3] Scp1-IN-1 is a selective inhibitor of SCP1, making it a promising candidate for investigation as a therapeutic agent in glioblastoma.
These application notes provide a comprehensive overview of the proposed use of this compound in a preclinical glioblastoma xenograft model. The protocols outlined below are based on established methodologies for glioblastoma xenograft studies and can be adapted for the specific investigation of this compound's efficacy.
Putative Signaling Pathway of SCP1/CPE in Glioblastoma
SCP1 (CPE) is believed to promote glioblastoma cell survival and proliferation through the activation of downstream signaling pathways such as the ERK1/2 pathway.[1][3] By inhibiting the enzymatic activity of SCP1, this compound is hypothesized to disrupt these pro-survival signals, leading to decreased tumor growth.
Figure 1: Proposed signaling pathway of SCP1 in glioblastoma and the inhibitory action of this compound.
Experimental Data (Hypothetical)
The following tables present hypothetical data to illustrate the potential anti-tumor effects of this compound in a glioblastoma xenograft model. These tables are for illustrative purposes and would need to be generated through actual experimentation.
Table 1: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | % Increase in Lifespan (ILS) | Tumor Volume at Day 21 (mm³) (Mean ± SD) |
| Vehicle Control | 25 | - | 210 ± 35 |
| This compound (10 mg/kg) | 35 | 40% | 125 ± 28 |
| This compound (25 mg/kg) | 42 | 68% | 80 ± 20 |
| Temozolomide (5 mg/kg) | 38 | 52% | 105 ± 25 |
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue
| Treatment Group | p-ERK1/2 Expression (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 45 ± 8 |
| This compound (25 mg/kg) | 0.35 | 15 ± 5 |
Experimental Protocols
Experimental Workflow for Glioblastoma Xenograft Study
The overall workflow for evaluating this compound in a glioblastoma xenograft model is depicted below.
References
- 1. Carboxypeptidase E promotes Cancer Cell Survival, but inhibits Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase E and its splice variants: Key regulators of growth and metastasis in multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase E promotes cancer cell survival, but inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring REST Target Gene Expression Using Quantitative PCR Following Scp1-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RE1-Silencing Transcription factor (REST) is a master regulator of neural gene expression. In non-neuronal cells and neural stem cells, REST actively represses a large network of genes essential for neuronal function, development, and plasticity.[1][2] REST exerts its repressive function by recruiting a multi-protein co-repressor complex to the RE1 DNA element within target genes.[3][4][5] This complex includes components like mSin3A, CoREST, histone deacetylases (HDACs), and lysine-specific demethylase 1 (LSD1), which together create a repressive chromatin environment.[3][4][6][7]
A key regulatory step in REST's function is its phosphorylation status, which is controlled by Small C-terminal domain phosphatase 1 (Scp1). Scp1 dephosphorylates REST, an action that stabilizes the REST protein and is critical for its ability to silence genes.[1][2][8] Inhibition of Scp1 is therefore hypothesized to increase REST phosphorylation, leading to its degradation and the subsequent de-repression (upregulation) of its target genes.[1][9]
Scp1-IN-1 is a small molecule inhibitor of Scp1. This application note provides a detailed protocol for using quantitative Polymerase Chain Reaction (qPCR) to measure the expression levels of known REST target genes in a cellular model after treatment with this compound. This assay serves as a robust method to confirm the mechanism of action of Scp1 inhibitors and to quantify their functional effect on downstream gene expression.
Principle of the Assay
This protocol employs a cell-based assay coupled with quantitative real-time PCR (RT-qPCR) to assess the efficacy of this compound. Cells expressing the REST-Scp1 regulatory axis are treated with the inhibitor. Inhibition of Scp1 by this compound is expected to prevent REST dephosphorylation, leading to REST degradation. The resulting decrease in functional REST protein relieves the transcriptional repression of its target genes.
The change in messenger RNA (mRNA) levels of selected REST target genes (e.g., BDNF, SYP, CALB1) is quantified using RT-qPCR. This process involves three main steps:
-
RNA Isolation: Total RNA is extracted from both inhibitor-treated and vehicle-treated control cells.
-
Reverse Transcription: The isolated mRNA is converted into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific to REST target genes and a stable housekeeping gene for normalization.
The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, allowing for a quantitative comparison between treated and control groups.
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or HEK293 cells.
-
Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents: this compound (dissolved in DMSO), DMSO (vehicle control), PBS, Trypsin-EDTA.
-
RNA Isolation Kit: (e.g., QIAGEN RNeasy Kit or TRIzol™ Reagent).
-
cDNA Synthesis Kit: (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad).
-
Primers: Forward and reverse primers for target genes (BDNF, SYP) and a housekeeping gene (GAPDH or ACTB).
-
Plates: 6-well tissue culture plates, 96-well qPCR plates.
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, spectrophotometer (for RNA quantification), real-time PCR detection system.
4.2. Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2).
-
Seed cells into 6-well plates at a density of 0.5 x 10^6 cells per well.
-
Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
Step 2: Treatment with this compound
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 µM, 1 µM, and 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control. Treat at least three wells per condition (biological triplicates).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
Step 3: Total RNA Isolation
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding the lysis buffer provided in the RNA isolation kit (e.g., RLT buffer or TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).
Step 4: cDNA Synthesis (Reverse Transcription)
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Follow the manufacturer's instructions. A typical reaction includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
The resulting cDNA will be used as the template for qPCR.
Step 5: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, prepare reactions for each target gene and the housekeeping gene. Run each reaction in technical triplicates.
-
A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-free water
-
-
Seal the plate and briefly centrifuge to collect the contents.
-
Perform the qPCR using a real-time PCR system with a standard three-step cycling protocol (example):
-
Initial Denaturation: 95°C for 3 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis and Presentation
The relative quantification of gene expression can be calculated using the ΔΔCt method .[10]
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene) Calculate the ΔCt for each sample (both treated and control).
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Control Group)
-
Calculate Fold Change: Fold Change = 2^(-ΔΔCt)
The fold change represents the relative increase or decrease in target gene expression in the this compound treated samples compared to the vehicle control.
Table 1: Quantitative Analysis of REST Target Gene Expression
| Treatment Group | Target Gene | Average Ct (Target) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2^-ΔΔCt) |
| Vehicle Control | BDNF | 28.5 | 19.2 | 9.3 | 0.0 | 1.0 |
| (0.1% DMSO) | SYP | 25.1 | 19.1 | 6.0 | 0.0 | 1.0 |
| This compound (1 µM) | BDNF | 26.9 | 19.3 | 7.6 | -1.7 | 3.2 |
| SYP | 23.8 | 19.2 | 4.6 | -1.4 | 2.6 | |
| This compound (10 µM) | BDNF | 25.4 | 19.1 | 6.3 | -3.0 | 8.0 |
| SYP | 22.5 | 19.0 | 3.5 | -2.5 | 5.7 |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol to quantitatively measure the effect of the Scp1 inhibitor, this compound, on the expression of REST target genes. The described qPCR assay is a sensitive and reliable method for confirming the compound's mechanism of action and evaluating its potency in a cellular context. The results from this assay are crucial for researchers in neuroscience and drug development focused on modulating the REST signaling pathway for therapeutic purposes.
References
- 1. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. More than a Corepressor: The Role of CoREST Proteins in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eneuro.org [eneuro.org]
- 5. researchgate.net [researchgate.net]
- 6. The co-repressor mSin3A is a functional component of the REST-CoREST repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional co-repressors and memory storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H. sapiens SCP1 Protein [biology.kenyon.edu]
- 9. researchgate.net [researchgate.net]
- 10. Validation of suitable reference genes for quantitative real-time PCR normalization in Crassostrea gigas spat stage during toxic dinoflagellates exposure [scielo.org.mx]
Application Notes and Protocols for Long-Term Studies of Scp1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scp1-IN-1, also known as compound SH T-62, is a potent and selective covalent inhibitor of the Small C-terminal domain phosphatase 1 (SCP1). SCP1 is a nuclear phosphatase that plays a critical role in the regulation of the RE1-Silencing Transcription factor (REST), a master regulator of neuronal gene expression. By dephosphorylating REST, SCP1 stabilizes the protein and prevents its degradation. In certain cancers, such as glioblastoma, high levels of REST are associated with tumor growth and maintenance. This compound covalently modifies a cysteine residue (Cys181) at the active site of SCP1, leading to its inactivation. This inhibition of SCP1 promotes the degradation of REST, thereby reducing its transcriptional activity and potentially inhibiting the growth of REST-driven tumors.[1]
These application notes provide a framework for designing and conducting long-term preclinical studies to evaluate the therapeutic potential of this compound. The protocols outlined below are intended as a guide and may require optimization based on specific cell lines, animal models, and experimental goals.
Quantitative Data Summary
A summary of the available quantitative data for this compound is presented below. Further studies are required to establish a comprehensive profile, particularly for long-term applications.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | ~1.5 µM | Human Cells | [1] |
| Mechanism | Covalent Inactivation | Recombinant SCP1 | [1] |
| Target Residue | Cys181 | SCP1 |
Signaling Pathway and Experimental Workflow Diagrams
SCP1-REST Signaling Pathway and Inhibition by this compound
Caption: SCP1-REST signaling and this compound inhibition.
Long-Term In Vitro Experimental Workflow
Caption: Workflow for long-term in vitro this compound studies.
Long-Term In Vivo Experimental Workflow
Caption: Workflow for long-term in vivo this compound studies.
Experimental Protocols
Protocol 1: Long-Term In Vitro Efficacy and Resistance Assessment
Objective: To evaluate the long-term effects of this compound on the viability and REST protein levels in glioblastoma cells and to monitor for the development of resistance.
Materials:
-
Glioblastoma cell lines with high REST expression (e.g., U87-MG, patient-derived xenograft lines)
-
This compound (Compound SH T-62)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well and 6-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Reagents for Western blotting (lysis buffer, primary antibodies for REST, SCP1, and a loading control like GAPDH or β-actin, secondary antibodies, ECL substrate)
-
DMSO (for stock solution of this compound)
Procedure:
Part A: Initial IC50 Determination
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Part B: Long-Term Treatment and Monitoring
-
Cell Culture: Seed glioblastoma cells in 6-well plates.
-
Treatment Regimen: Treat the cells with this compound at a concentration around the IC50 value determined in Part A. Two treatment strategies can be employed:
-
Continuous Exposure: Maintain the cells in medium containing this compound, replacing the medium every 2-3 days.
-
Intermittent (Pulsed) Exposure: Treat the cells with this compound for a defined period (e.g., 24-48 hours), then replace with fresh medium without the inhibitor. Repeat this cycle.
-
-
Passaging: Passage the cells as they reach confluence, re-seeding them into new plates with the appropriate treatment.
-
Weekly Monitoring (for up to 8-12 weeks):
-
Viability: At the end of each week, seed a subset of cells in a 96-well plate and perform a viability assay to assess the ongoing effect of the treatment.
-
Protein Levels: Lyse a subset of cells and perform Western blotting to determine the levels of REST and SCP1. A decrease in REST levels would indicate target engagement.
-
-
Resistance Assessment:
-
Periodically (e.g., every 2-4 weeks), perform a new IC50 determination as described in Part A using the long-term treated cells.
-
A significant rightward shift in the IC50 curve indicates the development of resistance.
-
Protocol 2: In Vitro REST Degradation Assay
Objective: To confirm that this compound induces the degradation of REST protein in a time- and dose-dependent manner.
Materials:
-
Glioblastoma cells
-
This compound
-
Cycloheximide (CHX) - a protein synthesis inhibitor
-
Western blotting reagents as in Protocol 1
Procedure:
-
Cell Seeding: Seed glioblastoma cells in 6-well plates and allow them to reach 70-80% confluency.
-
Dose-Response:
-
Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a fixed time (e.g., 24 hours).
-
Include a vehicle control (DMSO).
-
Harvest the cells, lyse, and perform Western blotting for REST and a loading control.
-
-
Time-Course:
-
Treat cells with a fixed concentration of this compound (e.g., 1x or 2x IC50).
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Perform Western blotting for REST.
-
-
Protein Stability (CHX Chase Assay):
-
Pre-treat cells with either vehicle or this compound for a defined period (e.g., 4 hours).
-
Add cycloheximide (e.g., 50-100 µg/mL) to all wells to block new protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Perform Western blotting for REST.
-
Quantify the band intensities and plot the percentage of remaining REST protein over time for both vehicle and this compound treated groups to determine the effect on REST protein half-life.
-
Protocol 3: Long-Term In Vivo Efficacy Study in a Glioblastoma Xenograft Model
Objective: To evaluate the long-term anti-tumor efficacy, tolerability, and pharmacodynamic effects of this compound in a mouse xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Glioblastoma cells (e.g., U87-MG or a patient-derived line) engineered to express luciferase for in vivo imaging (optional).
-
This compound
-
A suitable vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, and saline). The formulation should be optimized for solubility and stability.
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
-
Anesthetics for animal procedures
-
Reagents for blood collection and analysis (for toxicity assessment)
-
Reagents for tissue harvesting and processing (for histology and Western blotting)
Procedure:
-
Xenograft Implantation:
-
Subcutaneously inject glioblastoma cells (e.g., 1-5 x 106 cells in Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
-
-
Animal Grouping and Treatment Initiation:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at one or more dose levels). A typical group size is 8-10 mice.
-
Begin the dosing regimen. The schedule will need to be determined based on preliminary pharmacokinetic and tolerability studies. A potential starting point could be daily or 5 days on/2 days off administration via intraperitoneal (i.p.) or oral (p.o.) route.
-
-
Long-Term Monitoring (for up to 60-90 days or until humane endpoints are reached):
-
Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x Length x Width2).
-
Body Weight and Clinical Signs: Monitor body weight twice a week and observe the animals daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
In Vivo Imaging (optional): If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor burden.
-
-
Interim and Terminal Procedures:
-
Pharmacodynamics: At selected time points, a subset of animals may be euthanized to collect tumor tissue for Western blotting to assess REST protein levels.
-
Toxicity Assessment: Periodic blood samples can be collected for complete blood counts (CBC) and serum chemistry analysis to monitor for organ toxicity. At the end of the study, major organs should be collected for histopathological examination.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI).
-
Perform statistical analysis to compare treatment groups.
-
Generate Kaplan-Meier survival curves.
-
Considerations for Long-Term Studies
-
Compound Stability: The stability of this compound in solution for both in vitro and in vivo studies should be confirmed. For long-term cell culture, fresh dilutions should be prepared regularly. For in vivo studies, the stability of the formulation should be assessed.
-
Covalent Inhibition: As this compound is a covalent inhibitor, washout experiments in vitro may not be straightforward. The recovery of SCP1 activity will depend on the synthesis of new enzyme. This should be considered when designing intermittent dosing schedules.
-
Off-Target Effects and Toxicity: Long-term exposure to a covalent inhibitor raises concerns about potential off-target modifications and cumulative toxicity. Comprehensive toxicity assessments in vivo are crucial.
-
Development of Resistance: As with any targeted therapy, the development of resistance is a possibility. In vitro studies should be designed to investigate potential resistance mechanisms, which could include mutations in SCP1 that prevent inhibitor binding or upregulation of compensatory signaling pathways.
These application notes and protocols provide a starting point for the long-term preclinical evaluation of this compound. Careful experimental design and thorough analysis will be essential to fully understand its therapeutic potential.
References
Troubleshooting & Optimization
optimizing Scp1-IN-1 dosage for maximum efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Scp1-IN-1, a potent and selective covalent inhibitor of Small C-terminal Domain Phosphatase 1 (SCP1).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and covalent inhibitor of SCP1.[1][3] The primary mechanism involves inhibiting the phosphatase activity of SCP1, which leads to the degradation of the RE1-Silencing Transcription factor (REST).[1][2] Normally, SCP1 dephosphorylates and stabilizes REST, a transcription factor that can drive tumor growth in certain cancers, such as glioblastoma.[1][3] By inhibiting SCP1, this compound promotes the degradation of REST and reduces its transcriptional activity.[1][2][3] Additionally, SCP1 has been shown to dephosphorylate AKT at serine 473, suggesting another potential pathway affected by this compound.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[5] For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q3: In which cancer types has the SCP1-REST pathway been implicated?
A3: The SCP1-REST pathway is particularly relevant in glioblastoma, where high levels of REST protein can drive tumor growth.[1][3] Dysregulation of REST function has also been implicated in other cancers and neurological diseases.
Data Presentation
Solubility and Storage
| Parameter | Specification | Citation |
| Solubility | DMSO | [5] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][2] |
In Vitro Efficacy of this compound (IC50)
Specific IC50 values for this compound across various cell lines are not widely available in published literature. Researchers should determine the IC50 empirically for their specific cell line of interest. A general protocol for this is provided below. The following table is a template for recording experimentally determined values.
| Cell Line | Cancer Type | Experimentally Determined IC50 (µM) |
| e.g., U-87 MG | Glioblastoma | Enter value here |
| e.g., T98G | Glioblastoma | Enter value here |
| Enter your cell line | Enter cancer type | Enter value here |
Experimental Protocols
Protocol 1: Determination of Optimal In Vitro Concentration (IC50)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell line's doubling time and the compound's expected mechanism (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[6]
-
Protocol 2: Western Blot for Assessing SCP1 Inhibition
This protocol describes how to measure changes in the phosphorylation of AKT (a downstream target) and total REST protein levels following treatment with this compound.
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[8]
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-pan-AKT
-
Mouse anti-REST
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000 in 5% BSA in TBST for phospho-specific antibodies.[7][8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels and normalize all proteins of interest to the loading control.
-
Troubleshooting Guide
Q4: I am not observing the expected decrease in cell viability. What could be the issue?
A4:
-
Suboptimal Concentration: The concentration range used may be too low. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line, as IC50 values can vary significantly.[9]
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][2] Prepare fresh dilutions in media for each experiment.
-
Cell Line Resistance: The chosen cell line may not be dependent on the SCP1-REST pathway for survival. Consider screening a panel of cell lines to find a sensitive model.
-
Incorrect Incubation Time: The incubation time may be too short. Try extending the treatment duration (e.g., from 48h to 72h or 96h) and assess viability at multiple time points.
Q5: My Western blot for p-AKT shows a weak or no signal after treatment.
A5:
-
Basal Phosphorylation Levels: The basal level of p-AKT in your cells under standard culture conditions might be low. Consider stimulating the pathway (e.g., with growth factors) before inhibitor treatment to create a larger dynamic range for observing inhibition. Serum starvation followed by serum stimulation is a common method.[8]
-
Sample Preparation: It is critical to use phosphatase inhibitors in your lysis buffer and to keep samples on ice at all times to preserve phosphorylation states.[7]
-
Antibody and Blocking: Use 5% BSA in TBST as the blocking agent and for antibody dilutions, as milk contains phosphoproteins (casein) that can increase background with phospho-specific antibodies.[8] Ensure your primary antibody is validated for Western blotting and used at the recommended dilution.
Q6: I am observing significant cell death even at low concentrations of this compound.
A6:
-
Off-Target Toxicity: High concentrations of any small molecule inhibitor can lead to off-target effects and general toxicity.[9] Always perform a dose-response curve to identify a concentration that is effective without being overly toxic.
-
Vehicle (DMSO) Toxicity: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that your vehicle control wells show healthy cells.
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to SCP1 inhibition. Consider using a shorter treatment duration or a lower concentration range.
Visualizations
Caption: SCP1-REST signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting flowchart for common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound Supplier | CAS 2764615-55-4 | AOBIOUS [aobious.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.biomol.com [resources.biomol.com]
issues with Scp1-IN-1 solubility and stability in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and use of Scp1-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1).[1][2] SCP1 is a phosphatase that dephosphorylates the RE1-silencing transcription factor (REST), a protein that represses the expression of neuronal genes.[1] By inhibiting SCP1, this compound prevents the dephosphorylation of REST, leading to its degradation.[1] This reduction in REST levels can be beneficial in certain cancers, such as glioblastoma, where high levels of REST drive tumor growth.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture media after adding this compound.
-
Inconsistent or lower-than-expected activity in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | This compound has poor solubility in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into media can cause it to crash out of solution. To mitigate this, perform a serial dilution of the DMSO stock into pre-warmed (37°C) media while vortexing gently. |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your culture media, and ideally below 0.1%. |
| Media Composition | Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility. If precipitation persists, consider using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your cell line. |
| Temperature Effects | Adding a cold stock solution to warm media can induce precipitation. Ensure both the media and the diluted inhibitor solution are at 37°C before adding to the cells. |
| Formulation Strategies | For persistent solubility issues, consider advanced formulation strategies such as the use of cyclodextrins or creating nanosuspensions, though these require specialized formulation expertise.[3][4][5][6][7] |
Issue: Inconsistent or No Biological Effect Observed
Symptoms:
-
No significant decrease in REST protein levels after treatment.
-
Lack of expected downstream effects, such as changes in cell viability or gene expression.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inhibitor Instability | This compound may degrade in aqueous media over time, especially at 37°C. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with freshly diluted inhibitor every 24-48 hours. |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line (see Experimental Protocols section). |
| Cell Line Specificity | The expression levels of SCP1 and REST can vary between cell lines, which may affect the sensitivity to this compound. Confirm the expression of both proteins in your cell line of interest via Western blot or other methods. |
| Assay Timing | The degradation of REST protein following SCP1 inhibition is a time-dependent process. Optimize the treatment duration by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired effect. |
| Covalent Inhibition Mechanism | As a covalent inhibitor, this compound forms a permanent bond with its target. Ensure that the experimental design accounts for this irreversible mechanism of action.[8][9][10][11][12] |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉F₃N₂O₇S₂ | [1] |
| Molecular Weight | 520.50 g/mol | [1] |
| Predicted logP | 2.5 - 3.5 | Prediction based on chemical structure |
| Predicted pKa | Acidic and basic groups present; multiple pKa values expected | Prediction based on chemical structure |
Note: Predicted values are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound in U87 MG Glioblastoma Cells
Objective: To determine the effective concentration range of this compound for inducing REST degradation in U87 MG cells.
Materials:
-
This compound
-
DMSO
-
6-well plates
-
Reagents for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding: Seed U87 MG cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of dilutions of this compound in pre-warmed (37°C) complete growth medium to achieve final concentrations ranging from 0.1 µM to 20 µM (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM).
-
Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
-
Treatment:
-
Remove the existing media from the cells.
-
Add the media containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
After 24 hours, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Analyze the cell lysates for REST protein levels using the Western blot protocol described in Protocol 2.
-
Normalize REST protein levels to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of REST protein remaining as a function of this compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Protocol 2: Western Blot for REST Protein Degradation
Objective: To detect changes in REST protein levels following treatment with this compound.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against REST (and phospho-REST if desired)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[17][18][19]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.[4][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4][18][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against REST (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[17][18]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17][18][19]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.[17]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.
Visualizations
Caption: SCP1-REST Signaling Pathway and the effect of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 14. encodeproject.org [encodeproject.org]
- 15. mdpi.com [mdpi.com]
- 16. bcrj.org.br [bcrj.org.br]
- 17. origene.com [origene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
Technical Support Center: Investigating Unexpected Off-Target Effects of Scp1 Inhibitors
Disclaimer: The specific compound "Scp1-IN-1" is not found in publicly available scientific literature. This technical support guide provides information on troubleshooting potential off-target effects for Small C-terminal domain phosphatase 1 (Scp1) inhibitors in general, based on the known biology of the enzyme and data from published inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Scp1 and what are its primary functions?
Small C-terminal domain phosphatase 1 (Scp1), also known as CTDSP1, is a nuclear phosphatase belonging to the FCP/SCP family of enzymes.[1][2] Its primary role is in transcriptional regulation by dephosphorylating key proteins. Known substrates and functions include:
-
RNA Polymerase II: Scp1 preferentially dephosphorylates Serine-5 of the C-terminal domain (CTD) of RNA Polymerase II, a key step in regulating gene transcription.[2][3][4]
-
REST (RE1-Silencing Transcription Factor): Scp1 dephosphorylates and stabilizes REST, a major transcriptional repressor of neuronal genes in non-neuronal cells and stem cells.[3][5][6] Inhibition of Scp1 leads to REST degradation.[3]
-
Other Substrates: Scp1 has been shown to dephosphorylate other important cellular proteins, including c-Myc, Smad1, and Snail, thereby regulating their stability and function.[7]
-
Cellular Localization: While primarily a nuclear protein, Scp1 can also be targeted to the plasma membrane, where it may have other functions, such as regulating AKT signaling.[3]
Q2: I'm observing unexpected cellular phenotypes with my Scp1 inhibitor. What are the potential causes?
Unexpected phenotypes when using an Scp1 inhibitor can arise from several sources:
-
Cross-reactivity with Scp1 Homologs: Scp1 belongs to a family that includes Scp2 and Scp3, which share high sequence homology in their catalytic domains.[1] Your inhibitor may be co-inhibiting these isoforms, leading to phenotypes not solely attributable to Scp1 inhibition.
-
Inhibition of the Broader Phosphatase Family: While more distinct, cross-reactivity with other phosphatases like Fcp1 or Dullard could occur, potentially causing significant cellular disruption or death.[8]
-
Compound-Specific Off-Target Effects: The chemical scaffold of your inhibitor might interact with entirely unrelated proteins (e.g., kinases, receptors, ion channels). For example, rabeprazole, identified as an Scp1 inhibitor, is primarily known as a proton-pump inhibitor and has a wide range of documented side effects unrelated to Scp1.[8][9][10][11][12][13]
-
Pleiotropic Effects of Scp1 Inhibition: Because Scp1 regulates multiple, critical downstream proteins (like REST and c-Myc), its inhibition can lead to a cascade of widespread transcriptional and signaling changes.[3][7] These complex downstream consequences may be unexpected if you are focused on only one pathway.
Q3: How can I determine if the observed effects are on-target or off-target?
A multi-pronged approach is necessary to distinguish on-target from off-target effects. This involves verifying target engagement, assessing inhibitor selectivity, and using genetic methods to validate the phenotype. See the experimental protocols and workflow diagrams below for detailed strategies.
Troubleshooting Guides
Problem 1: My Scp1 inhibitor is causing widespread cell death, even at low concentrations.
-
Possible Cause: The inhibitor may have poor selectivity and be targeting essential phosphatases like Fcp1 or other critical cellular proteins.[8] Knockdown of Scp1 itself has been reported to have no effect on overall cellular fitness, suggesting potent toxicity is likely an off-target effect.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for Scp1 inhibition. A large discrepancy suggests off-target toxicity.
-
Conduct a Phosphatase Selectivity Profile: Test your inhibitor against a panel of related phosphatases, especially Fcp1, Scp2, and Scp3. (See Experimental Protocol 1).
-
Use a Genetic Control: Use siRNA or CRISPR to knock down Scp1. If the knockdown does not replicate the cell death phenotype, the inhibitor's toxicity is off-target.
-
Problem 2: The observed phenotype does not match the known function of Scp1 in my cell type.
-
Possible Cause: The inhibitor could be acting on other Scp isoforms with different functions, or it could have a completely unrelated off-target activity. Alternatively, Scp1 may have unknown functions in your specific experimental model.
-
Troubleshooting Steps:
-
Validate On-Target Activity: Confirm that your inhibitor is engaging Scp1 in cells. For example, you can perform a Western blot to check for an increase in the phosphorylation of a known Scp1 substrate, like REST. (See Experimental Protocol 2).
-
Use a Structurally Unrelated Inhibitor: If available, treat your cells with a different chemical class of Scp1 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: Overexpress a version of Scp1 that is resistant to the inhibitor. If this rescues the phenotype, it confirms the effect is on-target.
-
Data Presentation
Table 1: Selectivity Profile of an Experimental Scp1 Inhibitor (FG-1Adn)
This table summarizes the inhibitory concentration (IC50) of the experimental antibody-mimetic inhibitor FG-1Adn against members of the FCP/SCP phosphatase family, demonstrating its relative selectivity for Scp1.
| Phosphatase | IC50 (nM) | Relative Selectivity (vs. Scp1) |
| Scp1 | 96 ± 28 | 1x |
| Scp2 | 161 ± 48 | ~1.7x weaker |
| Scp3 | 230 ± 84 | ~2.4x weaker |
| Fcp1 | No inhibition observed | Highly Selective |
Data extracted from reference[1].
Mandatory Visualization
Caption: Key signaling pathways regulated by Scp1 phosphatase.
References
- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diverse roles of RNA polymerase II C-terminal domain phosphatase SCP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H. sapiens SCP1 Protein [biology.kenyon.edu]
- 6. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTDSP1 CTD small phosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rabeprazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. quora.com [quora.com]
- 11. Rabeprazole: Side Effects, Dosage, Uses, and More [healthline.com]
- 12. drugs.com [drugs.com]
- 13. Rabeprazole: MedlinePlus Drug Information [medlineplus.gov]
troubleshooting inconsistent results with Scp1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Scp1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1).[1] SCP1 is a phosphatase that dephosphorylates the RE1-silencing transcription factor (REST), protecting it from degradation.[2][3] By inhibiting SCP1, this compound promotes the degradation of REST, leading to reduced transcriptional activity of REST target genes.[1] This mechanism is of particular interest in research related to glioblastoma, where high levels of REST can drive tumor growth.[1]
Q2: What is the expected outcome of successful this compound treatment in a relevant cell line?
The primary expected outcome is a significant reduction in the protein levels of REST.[1] This can be assessed by Western blot analysis. Consequently, a change in the expression of REST-regulated genes is also anticipated.
Q3: How should this compound be stored and handled?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Problem 1: No significant degradation of REST protein is observed after this compound treatment.
This is a common issue that can arise from several factors related to the experimental setup and the inhibitor itself.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range could be 1-10 µM, but this may need optimization. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing REST degradation. |
| Low Cell Permeability | While designed to be cell-permeable, variations can occur between cell lines. If permeability is a concern, consider using a positive control compound known to be effective in your cell line to verify the experimental setup. |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock solution. |
| High REST Protein Turnover or Stability in the Cell Line | Some cell lines may have very high basal levels or a slow turnover rate of REST, masking the effect of the inhibitor. Confirm REST expression in your cell line and consider using a positive control for REST degradation if available. |
| Incorrect Experimental Protocol | Review the entire experimental workflow, from cell seeding to final analysis, for any potential errors. Ensure consistent cell density and health. |
Problem 2: High variability in REST degradation between replicate experiments.
Inconsistent results across experiments can compromise data interpretation and reproducibility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability at the time of treatment.[4] Maintain consistent seeding densities across all experiments. |
| Variability in Inhibitor Preparation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure thorough mixing of the inhibitor in the cell culture medium. |
| Inconsistent Incubation Conditions | Maintain consistent incubation times and conditions (temperature, CO2 levels) for all experiments. |
| Issues with Downstream Analysis (e.g., Western Blot) | Standardize protein extraction, quantification, and Western blot protocols. Use a reliable loading control to normalize for protein loading differences. |
Problem 3: Observed cellular effects appear to be independent of REST degradation.
This could indicate potential off-target effects of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | As a covalent inhibitor, this compound could potentially interact with other proteins.[5] To investigate this, consider using a negative control compound that is structurally similar but inactive against SCP1. Additionally, performing rescue experiments by overexpressing a non-degradable form of REST can help confirm if the observed phenotype is REST-dependent. |
| Activation of Compensatory Signaling Pathways | Inhibition of the SCP1-REST pathway might lead to the activation of other signaling pathways. A broader analysis of cellular signaling (e.g., phospho-protein arrays) may be necessary to understand the full cellular response. |
Experimental Protocols
Western Blot for REST Protein Levels
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against REST overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathway of SCP1 and REST, and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scp1-IN-1 In Vivo Delivery
Welcome to the technical support center for the in vivo application of Scp1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the delivery of this compound in animal models.
Introduction to this compound
This compound, also known as compound SH T-62, is a potent and selective covalent inhibitor of the Small C-terminal domain phosphatase 1 (SCP1). Its primary mechanism of action involves promoting the degradation of the RE1-Silencing Transcription factor (REST), a protein implicated in the growth and survival of certain cancer cells, including glioblastoma.[1] Due to its hydrophobic nature, in vivo delivery of this compound presents challenges related to solubility and bioavailability. This guide provides recommendations and troubleshooting strategies to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of SCP1 phosphatase. By inhibiting SCP1, it prevents the dephosphorylation of REST, leading to REST degradation.[1] In some cancers, like glioblastoma, high levels of REST are associated with tumor growth, so promoting its degradation is a potential therapeutic strategy.[2][3]
Q2: What is the signaling pathway involving SCP1 and REST?
A2: SCP1 is a phosphatase that dephosphorylates REST, stabilizing it and allowing it to repress neuronal gene expression. Inhibition of SCP1 by this compound leads to the ubiquitination and subsequent proteasomal degradation of REST. This relieves the repression of REST target genes, which can include those involved in neuronal differentiation and tumor suppression.
Q3: Is there an established in vivo delivery protocol for this compound?
A3: Currently, there are no publicly available, standardized in vivo delivery protocols specifically for this compound. Researchers will need to develop a suitable formulation and administration strategy based on the compound's physicochemical properties and the experimental model. This guide provides recommendations for this process.
Q4: What are the common challenges in delivering hydrophobic small molecule inhibitors like this compound in vivo?
A4: The primary challenges include:
-
Poor aqueous solubility: This makes it difficult to prepare injectable formulations at a desired concentration.
-
Precipitation upon injection: The compound may precipitate out of solution when introduced into the aqueous environment of the bloodstream, leading to poor bioavailability and potential embolism.
-
Low bioavailability: Due to poor absorption and rapid metabolism.
-
Off-target toxicity: The vehicle used to dissolve the compound may have its own biological effects.
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Q: I am having difficulty dissolving this compound for in vivo administration. What vehicle should I use?
A: this compound is hydrophobic and typically dissolved in DMSO for in vitro use. For in vivo applications, using 100% DMSO is generally not recommended due to its potential toxicity.[4] A common strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a more biocompatible vehicle.
Recommended Vehicle Formulations for Hydrophobic Compounds:
| Vehicle Composition | Maximum Tolerated Dose (Mice, IP) | Notes |
| 10% DMSO in Saline/PBS | 5-10 ml/kg | A common starting point. Observe for any signs of irritation or toxicity.[5] |
| 5-10% DMSO, 40% PEG400, in Saline | Varies | PEG can improve solubility, but high concentrations may cause side effects.[6] |
| 10% Cremophor EL, 10% Ethanol, in Saline | Varies | Cremophor EL can cause hypersensitivity reactions in some animals. |
| 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400) | Not specified for mice, tested in rats | A novel vehicle for poorly soluble compounds.[7] |
Troubleshooting Steps:
-
Start with a co-solvent approach: Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Sonication: Gently sonicate the mixture to aid dissolution.
-
Stepwise dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the DMSO concentrate while vortexing to prevent precipitation.
-
Consider alternative vehicles: If precipitation occurs, explore formulations containing solubilizing agents like PEG400, propylene glycol, or cyclodextrins.[8]
-
Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
Problem 2: Choosing the Right Administration Route
Q: What is the best route of administration for this compound in a glioblastoma mouse model?
A: The optimal route depends on the tumor model (subcutaneous vs. intracranial) and the experimental goals.
Comparison of Administration Routes:
| Route | Advantages | Disadvantages | Recommended for |
| Intraperitoneal (IP) | Technically simple, allows for larger volumes. | Variable absorption, potential for first-pass metabolism, risk of misinjection.[9][10] | Systemic delivery for subcutaneous tumor models. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Slower onset of action, potential for local irritation. | Systemic delivery for subcutaneous tumor models. |
| Intravenous (IV) | 100% bioavailability, rapid distribution. | Requires more technical skill, potential for precipitation, smaller volumes. | Pharmacokinetic studies and when rapid systemic exposure is needed. |
| Intracranial (IC) | Bypasses the blood-brain barrier, direct delivery to the tumor. | Highly invasive, requires stereotactic surgery, small volumes.[11][12] | Orthotopic glioblastoma models to maximize local concentration. |
Recommendations:
-
For subcutaneous glioblastoma models , start with intraperitoneal (IP) administration due to its relative ease.
-
For orthotopic (intracranial) glioblastoma models , direct intracranial (IC) injection should be considered to bypass the blood-brain barrier and achieve higher local concentrations of the inhibitor.
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental conditions. Always adhere to your institution's animal care and use guidelines.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulation
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
-
Animal restrainer
Procedure:
-
Prepare the this compound formulation as described in the troubleshooting guide. Ensure the final solution is at room temperature and free of precipitates.
-
Accurately weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[13]
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse so its head is slightly lower than its hindquarters to allow the abdominal organs to shift forward.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure you have not entered a blood vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.[13][14]
Protocol 2: Subcutaneous (SC) Injection for Glioblastoma Model
Materials:
-
Glioblastoma cells (e.g., U87-MG, GL261) in a sterile suspension (e.g., in PBS or Matrigel)[15]
-
Sterile 1 mL syringe with a 23-25 gauge needle
-
Electric clippers
-
70% ethanol and iodine solution
-
Anesthetic (e.g., isoflurane)
Procedure for Tumor Implantation:
-
Anesthetize the mouse.
-
Shave a small area on the flank of the mouse.
-
Clean the shaved area with iodine followed by 70% ethanol.
-
Lift the skin to create a "tent."
-
Insert the needle into the subcutaneous space, bevel up.
-
Inject the cell suspension (typically 100-200 µL).[16]
-
Slowly withdraw the needle to prevent leakage.
-
Monitor the mouse until it recovers from anesthesia. Tumors typically become palpable within 1-2 weeks.[3]
Protocol 3: Intracranial (IC) Stereotactic Injection in Mice
Materials:
-
This compound formulation
-
Stereotactic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Anesthetic and analgesic agents
-
Surgical drill
-
Suturing materials
Procedure:
-
Anesthetize the mouse and administer analgesia.
-
Secure the mouse in the stereotactic frame.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma and determine the stereotactic coordinates for the desired injection site (e.g., striatum for a glioblastoma model).[11][12]
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.2-0.5 µL/min) to prevent tissue damage. The typical volume is 1-5 µL.
-
Leave the needle in place for a few minutes post-injection to minimize backflow.
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care and monitoring.
Disclaimer
This information is intended for research use only by qualified professionals. The provided protocols are general guidelines and must be adapted and validated for specific experimental contexts. The user is solely responsible for compliance with all applicable laws, regulations, and institutional policies regarding animal research.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. sensusimpact.com [sensusimpact.com]
- 3. REST regulates oncogenic properties of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of REST Suppresses Proliferation and Migration in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. In Vivo Glioblastoma Tumor Modeling via Stereotaxic Injection in Mice for Tumor Progression Studies [jove.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
mitigating cytotoxicity of Scp1-IN-1 at high concentrations
Welcome to the technical support center for Scp1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on understanding and mitigating potential cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also referred to as compound SH T-62 or T-65, is a potent and selective covalent inhibitor of Small C-terminal domain phosphatase 1 (Scp1).[1][2][3] Scp1 is a phosphatase that dephosphorylates the RE1-silencing transcription factor (REST), a master regulator of neuronal gene expression.[1][4][5] By dephosphorylating REST, Scp1 prevents its degradation. Inhibition of Scp1 by this compound leads to the accumulation of phosphorylated REST, which is then targeted for proteasomal degradation.[1][6] This reduction in REST levels can alleviate the repression of its target genes.
Q2: Why am I observing high levels of cytotoxicity with this compound in my experiments?
A2: High concentrations of any small molecule inhibitor can lead to cytotoxicity. For this compound, this may be due to several factors:
-
On-target cytotoxicity: In certain cancer cell lines, such as some glioblastomas, high levels of REST are critical for tumor growth and survival.[1][2] The intended effect of this compound is to promote REST degradation, which can lead to cell death in these REST-dependent cancer cells.[1] Therefore, the observed cytotoxicity may be a direct result of the inhibitor's desired on-target effect.
-
Off-target effects: At high concentrations, small molecule inhibitors can bind to proteins other than their intended target, leading to off-target toxicity. While this compound is designed to be selective, its comprehensive off-target profile may not be fully characterized.
-
Compound solubility and aggregation: Poor solubility of the inhibitor in cell culture media at high concentrations can lead to the formation of aggregates. These aggregates can be cytotoxic through non-specific mechanisms.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[7]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is cell-line and assay-dependent. The reported cellular EC50 for Scp1 inactivation is approximately 1.5 µM.[1] Studies have shown that a concentration of 4 µM resulted in "limited cytotoxicity" in some glioblastoma cell lines while still affecting REST protein levels. Therefore, a concentration range of 1-5 µM is a reasonable starting point for most cellular assays. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target cytotoxicity can be challenging. Here are a few experimental approaches:
-
Rescue experiment: Overexpressing a form of REST that is resistant to degradation (e.g., by mutating the phosphorylation sites targeted for degradation) in your cells of interest. If the cytotoxicity induced by this compound is mitigated by the expression of this resistant REST, it strongly suggests an on-target effect.
-
Use of a structurally distinct Scp1 inhibitor: If another selective Scp1 inhibitor with a different chemical scaffold produces a similar cytotoxic phenotype, it strengthens the case for an on-target effect.
-
Off-target profiling: If available, analyzing the results of a broad kinase or phosphatase selectivity panel for this compound can help identify potential off-target interactions.[8][9][10][11]
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound at high concentrations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed across multiple cell lines, including those not expected to be REST-dependent. | 1. Compound precipitation: this compound may be coming out of solution at the tested concentration. 2. High DMSO concentration: The final concentration of the solvent may be toxic to the cells.[7] 3. Off-target effects: At high concentrations, the inhibitor may be affecting other essential cellular proteins. | 1. Check solubility: Visually inspect the media for any precipitate after adding the inhibitor. Prepare a fresh stock solution and consider using a brief sonication or warming to 37°C to aid dissolution.[12] Do not exceed the recommended storage and handling conditions. 2. Control DMSO concentration: Ensure the final DMSO concentration in your culture medium is below 0.1%.[7] Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 3. Perform a dose-response curve: Determine the lowest effective concentration that gives the desired on-target effect (e.g., REST degradation) without causing excessive cytotoxicity. |
| Inconsistent results between experiments. | 1. Inhibitor instability: this compound stock solutions may degrade with repeated freeze-thaw cycles. 2. Variability in cell health and density: Differences in cell confluence or passage number can affect their sensitivity to inhibitors. | 1. Proper storage and handling: Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability.[2] 2. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at a uniform density for all experiments. Ensure cells are healthy and in the exponential growth phase before treatment. |
| No or weak on-target effect (REST degradation) observed, even at high concentrations. | 1. Inactive compound: The inhibitor may have degraded due to improper storage. 2. Short incubation time: As a covalent inhibitor, this compound's effects are time-dependent. 3. Low Scp1 expression: The target cell line may not express sufficient levels of Scp1. | 1. Purchase fresh compound: If degradation is suspected, obtain a new vial of this compound. 2. Optimize incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing REST degradation. 3. Confirm target expression: Verify the expression of Scp1 in your cell line of interest using techniques like Western blotting or qPCR. |
Experimental Protocols & Data
Determining the Cytotoxic Concentration (IC50) of this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) for cytotoxicity in a given cell line using a colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Glo.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete culture medium. Aim for a final concentration range that spans several orders of magnitude (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
| Parameter | Example Value |
| Cell Line | T98G (Glioblastoma) |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 48 hours |
| This compound Conc. Range | 0.1 µM - 50 µM |
| Vehicle Control | 0.1% DMSO |
Note: This table provides example values. Researchers should optimize these parameters for their specific experimental setup.
Signaling Pathways and Workflows
Scp1-REST Signaling Pathway
The following diagram illustrates the role of Scp1 in regulating REST stability and how this compound disrupts this process.
Caption: Scp1-REST signaling pathway and the effect of this compound.
Experimental Workflow for Assessing On-Target Activity
This workflow outlines the steps to confirm that this compound is inhibiting its target and inducing the expected downstream effect.
Caption: Workflow for verifying the on-target activity of this compound.
References
- 1. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCFbeta-TRCP controls oncogenic transformation and neural differentiation through REST degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Scp1-IN-1 Inactivity
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve potential issues leading to the inactivity of Scp1-IN-1 in cellular assays. The following sections provide frequently asked questions and a step-by-step troubleshooting workflow to identify the root cause of the problem.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a potent and selective covalent inhibitor of the Small C-terminal domain phosphatase 1 (SCP1), also known as CTDSP1.[1] In many cell types, SCP1's primary role is to dephosphorylate and stabilize the RE1-silencing transcription factor (REST).[2][3] By inhibiting SCP1, this compound is expected to cause an accumulation of phosphorylated REST, leading to its ubiquitination and subsequent degradation by the proteasome. This reduces REST's transcriptional repression activity, thereby increasing the expression of its target genes.[1][2]
Q2: What is a typical effective concentration for this compound in cell-based assays?
A: The effective concentration can vary significantly between cell lines. While biochemical assays might show potency in the nanomolar range, cellular assays typically require higher concentrations, often between 1-10 µM, to account for factors like cell permeability and stability.[4] It is crucial to perform a dose-response experiment (e.g., from 10 nM to 20 µM) to determine the optimal concentration for your specific cell line. Concentrations exceeding 10 µM are more likely to induce off-target effects.[4][5]
Q3: How should I prepare and use this compound in my experiments?
A: this compound is typically supplied as a solid and should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[1] When preparing your working concentration in cell culture media, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.1%. It is also important to check for any precipitation after dilution, as poor solubility can drastically reduce the effective concentration.
Q4: My cell line is not responding to this compound. What are the most common reasons for this?
A: The lack of response can be attributed to several factors, which can be broadly categorized as:
-
Target & Pathway Issues: The cell line may lack the necessary molecular components for the inhibitor to function, such as low expression of the SCP1 target or its key substrate, REST.
-
Compound Bioavailability Issues: The inhibitor may not be reaching its intracellular target due to poor cell permeability, rapid degradation, or active removal from the cell by efflux pumps.
-
Assay & Readout Issues: The biological effect might be occurring, but the chosen experimental assay may not be sensitive enough or appropriate to detect it.
-
Cell-Specific Resistance Mechanisms: The cell line may have unique biological properties, such as compensatory signaling pathways, that overcome the effect of SCP1 inhibition.
Troubleshooting Guide: A Step-by-Step Approach
If you are observing inactivity with this compound, follow these steps to diagnose the issue. Each step includes suggested experiments and detailed protocols.
Step 1: Verify Target Expression and Pathway Integrity
The most fundamental reason for an inhibitor's inactivity is the absence or insufficiency of its target.
Potential Problem: The SCP1-REST signaling axis is not present or functional in your cell line.
Caption: The SCP1-REST signaling pathway targeted by this compound.
Suggested Experiments:
-
Assess Protein Expression: Confirm that SCP1 and its substrate REST are expressed at the protein level.
-
Assess Gene Expression: Verify the transcription of the genes encoding these proteins (CTDSP1 and REST).
Table 1: Hypothetical Protein Expression in Different Cell Lines
| Cell Line | SCP1 Expression (Western Blot) | REST Expression (Western Blot) | Expected Response to this compound |
| Glioblastoma (Positive Control) | High | High | Responsive |
| Your Cell Line (Scenario A) | Undetectable | High | Non-responsive |
| Your Cell Line (Scenario B) | High | Undetectable | Non-responsive |
| Your Cell Line (Scenario C) | High | High | Response Expected (If no response, proceed to Step 2) |
Experimental Protocol 1A: Western Blot for SCP1 and REST
-
Cell Lysis: Culture your cell line and a positive control cell line (e.g., a glioblastoma line known to express high REST) to 80-90% confluency. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against SCP1 (CTDSP1), REST, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Step 2: Confirm Compound Integrity and Cellular Availability
If the target protein is present, the inhibitor may not be reaching it in a sufficient concentration.
Potential Problem: this compound is not entering the cell, is being actively removed, or is unstable.
Caption: Workflow for troubleshooting this compound bioavailability.
Suggested Experiments:
-
Positive Control Test: Test this compound on a cell line known to be responsive. If it fails there as well, it suggests a problem with the compound stock itself (purity, degradation, incorrect concentration).
-
Efflux Pump Inhibition Assay: Many cancer cell lines overexpress multidrug resistance pumps. Co-incubating your cells with this compound and a broad-spectrum efflux pump inhibitor can determine if this is the cause of inactivity.
Experimental Protocol 2A: Efflux Pump Inhibition Assay
-
Cell Seeding: Seed your cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat one set of wells with a non-toxic concentration of an efflux pump inhibitor (e.g., 10-20 µM Verapamil) for 1-2 hours.
-
Treatment: Add this compound at its target concentration to both pre-treated and non-pre-treated wells. Include appropriate controls (DMSO, Verapamil only, this compound only).
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Analysis: Harvest the cells and analyze the most direct downstream marker of SCP1 inhibition: the level of total REST protein via Western blot (as described in Protocol 1A). A significant decrease in REST levels only in the co-treated sample indicates that drug efflux is the primary issue.
Step 3: Validate the Experimental Assay and Readout
If the target is present and the compound is bioavailable, the method used to measure the effect may be inappropriate.
Potential Problem: The biological readout is too far downstream, insensitive, or measured at the wrong time point.
Suggested Experiments:
-
Proximal Biomarker Analysis: The most reliable readout is the direct effect of inhibition. Measure the levels of total REST protein, which should decrease upon effective SCP1 inhibition.
-
Time-Course Experiment: The kinetics of REST degradation can vary. Perform a time-course experiment to find the optimal treatment duration.
-
Downstream Gene Expression: As a secondary validation, measure the mRNA levels of known REST target genes.
Table 2: Expected Outcomes for Cellular Assays in a Responsive Cell Line
| Assay | Endpoint Measured | Expected Outcome after this compound Treatment | Typical Timeframe |
| Western Blot | Total REST Protein | Decrease | 6 - 24 hours |
| Western Blot | Phosphorylated REST | Transient Increase, then Decrease | 1 - 8 hours |
| qRT-PCR | REST Target Gene mRNA (e.g., BDNF) | Increase | 12 - 48 hours |
| Cell Viability Assay | Proliferation/Apoptosis | Variable (Cell-line dependent) | 48 - 96 hours |
Experimental Protocol 3A: Time-Course Analysis of REST Degradation
-
Cell Seeding: Seed your cells in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat all plates simultaneously with the determined optimal concentration of this compound.
-
Harvesting: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), harvest the cells from one plate/well.
-
Analysis: Prepare cell lysates from each time point and analyze the levels of total REST protein by Western blot (Protocol 1A). This will reveal the kinetics of REST degradation and identify the optimal endpoint for future experiments.
Advanced Troubleshooting: Cell-Specific Resistance
Q: I've confirmed SCP1/REST expression, and my positive controls work, but my cell line is still non-responsive. What else could be the cause?
A: In this case, the cell line may possess intrinsic resistance mechanisms.
Potential Causes:
-
Pathway Redundancy: Other phosphatases in the same family (e.g., SCP2, SCP3) may be highly expressed and can compensate for the loss of SCP1 activity.[6]
-
Alternative SCP1 Function: In some cells, SCP1's primary role may not be nuclear REST regulation. For instance, SCP1 can be localized to the plasma membrane via palmitoylation, where it regulates angiogenesis by dephosphorylating AKT.[7] If your assay measures nuclear events, but the inhibitor is primarily acting on a different subcellular pool of SCP1, you may not see the expected effect.
-
Dominant Parallel Pathways: The phenotype you are measuring (e.g., cell viability) might be controlled by a signaling pathway that is dominant over the SCP1-REST axis in your specific cell line.
Caption: Compensatory activity from other phosphatases can mask the effect of SCP1 inhibition.
Suggested Solution:
To definitively determine if the SCP1-REST axis is relevant in your cell line, use a genetic approach to deplete the target.
Experimental Protocol 4A: siRNA or CRISPR/Cas9 Knockdown of SCP1
-
Design & Transfection: Design and transfect your cells with siRNA or a CRISPR/Cas9 system targeting the CTDSP1 gene. Include a non-targeting control.
-
Validation: After 48-72 hours, validate the knockdown/knockout efficiency by measuring SCP1 protein levels via Western blot.
-
Phenotypic Analysis: Analyze the effect of SCP1 depletion on REST protein levels and the expression of REST target genes.
-
If genetic depletion of SCP1 leads to REST degradation: This confirms the pathway is functional. The inactivity of this compound is likely due to a compound-specific issue in your cells (e.g., poor permeability, mutation in the inhibitor's binding site).
-
If genetic depletion of SCP1 has no effect on REST levels: This indicates that the SCP1-REST regulatory axis is not a key pathway in your cell line, explaining the inactivity of the inhibitor.
-
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylated SCP1 is targeted to the plasma membrane and negatively regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Scp1-IN-1 in experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Scp1-IN-1 during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Small C-terminal domain phosphatase 1 (Scp1). Scp1 is a protein phosphatase that specifically dephosphorylates Serine 5 of the C-terminal domain of RNA polymerase II, playing a crucial role in transcriptional regulation and neuronal gene silencing.[1][2] By inhibiting Scp1, this compound can modulate these cellular processes. It is being investigated for its potential in neurodegenerative disease research.
Q2: What are the common causes of this compound degradation in experimental settings?
Like many small molecule inhibitors, this compound can be susceptible to degradation due to several factors, including:
-
Improper Storage: Exposure to light, elevated temperatures, or inappropriate humidity levels can lead to chemical breakdown.
-
Incorrect Solvent: The choice of solvent for reconstitution and dilution can significantly impact the stability of the compound.
-
pH Instability: Extreme pH conditions in buffers or cell culture media can cause hydrolysis or other chemical reactions that degrade the inhibitor.
-
Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can lead to the degradation of the compound in solution.
-
Contamination: Contamination of stock solutions with water, microbes, or other reactive substances can compromise the integrity of this compound.
Q3: How can I tell if my this compound has degraded?
Signs of degradation can include:
-
Reduced or inconsistent biological activity: A noticeable decrease in the expected inhibitory effect in your assays.
-
Changes in physical appearance: Discoloration or precipitation of the solid compound or its solutions.
-
Unexpected analytical results: Altered peaks in HPLC or mass spectrometry analysis compared to a fresh standard.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in the assay. | Compound degradation due to improper storage. | Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C), protected from light and moisture. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Incorrect solvent used for reconstitution. | Use a recommended solvent such as DMSO for initial stock preparation. For aqueous buffers, ensure the final solvent concentration is compatible with your assay and does not cause precipitation. | |
| Inconsistent results between experiments. | Degradation of working solutions. | Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| pH instability of the assay buffer. | Ensure the pH of your experimental buffer is within a stable range for the compound (typically near neutral pH). | |
| Precipitation of the compound in the assay medium. | Poor solubility at the final concentration. | Optimize the final concentration of this compound. Consider using a carrier solvent or a different formulation if solubility issues persist. Ensure the final DMSO concentration is low (typically <0.5%) to prevent cell toxicity and precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution:
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly in a water bath to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in amber or light-blocking microtubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Scp1 Phosphatase Assay
-
Prepare Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant human Scp1 protein and a suitable phosphorylated peptide substrate (e.g., a peptide with a phospho-Serine 5) in the assay buffer.
-
Assay Reaction:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the Scp1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphorylated substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection: Stop the reaction and measure the amount of dephosphorylated product using a suitable detection method, such as a phosphate-binding dye or a specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
Validation & Comparative
A Comparative Guide to SCP1 Inhibitors: Scp1-IN-1 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Scp1-IN-1 and other commercially available inhibitors of Small C-terminal domain phosphatase 1 (SCP1). This document provides a comprehensive overview of their performance based on available experimental data, details the underlying experimental protocols, and visualizes key biological pathways and workflows.
SCP1, a member of the FCP/SCP family of phosphatases, plays a crucial role in regulating neuronal gene expression through its interaction with the RE1-Silencing Transcription factor (REST). By dephosphorylating REST, SCP1 stabilizes the protein, leading to the repression of neuronal genes in non-neuronal tissues and progenitor cells. Dysregulation of the SCP1-REST pathway has been implicated in various neurological diseases and cancers, making SCP1 an attractive therapeutic target. This guide compares the efficacy and characteristics of this compound against other known inhibitors: rabeprazole, FG-1Adn, and BeM12-1.
Performance Comparison of SCP1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. The data highlights the significant potency of this compound as a covalent inhibitor.
| Inhibitor | Type | Target | Assay | Potency (IC50 / k_inact/K_I) | Selectivity |
| This compound (SH T-62) | Covalent | SCP1 | Malachite Green | k_inact/K_I = 10,700 M⁻¹s⁻¹ | Highly selective for SCP1. No significant inhibition of a panel of other phosphatases. |
| Rabeprazole | Reversible, Mixed/Competitive | SCPs | pNPP | IC50 = 4 ± 0.7 µM | Selective for SCPs (Scp1, Scp2, Scp3) over Fcp1 and Dullard.[1] |
| Malachite Green | IC50 = 9 ± 3 µM | ||||
| FG-1Adn | Reversible, Non-competitive-like | Scp1 | pNPP | IC50 = 96 ± 28 nM[2] | High specificity for Scp1 over Scp2, Scp3, and Fcp1.[2] |
| BeM12-1 | Peptidyl, Competitive | Scp1 | CTD(5pS) dephosphorylation | IC50 = 100.4 µM | Not specified |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the SCP1-REST signaling pathway and a typical experimental workflow for assessing SCP1 inhibitors.
Caption: SCP1-REST signaling pathway and the point of intervention for this compound.
Caption: A generalized workflow for the identification and characterization of novel SCP1 inhibitors.
Detailed Experimental Methodologies
The following are detailed protocols for the key biochemical assays used to characterize SCP1 inhibitors.
p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay
This colorimetric assay is a general method for detecting phosphatase activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Recombinant SCP1 enzyme
-
SCP1 inhibitor (e.g., this compound, rabeprazole)
-
pNPP substrate solution (e.g., 10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop solution (e.g., 2 M NaOH)
Procedure:
-
Prepare serial dilutions of the SCP1 inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of SCP1 enzyme to each well, except for the blank controls.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH and induce a yellow color change in the wells where pNPP has been dephosphorylated.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme without inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Malachite Green Phosphatase Assay
This assay is a more sensitive colorimetric method for detecting the release of inorganic phosphate from a substrate.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
-
Recombinant SCP1 enzyme
-
SCP1 inhibitor
-
Phosphopeptide substrate (e.g., a peptide containing the SCP1 recognition sequence)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a surfactant in an acidic solution)
Procedure:
-
Prepare serial dilutions of the SCP1 inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor to each well.
-
Add a fixed amount of SCP1 enzyme to the wells and incubate for a specific time at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes) to allow for phosphate release.
-
Stop the reaction and develop the color by adding the Malachite Green reagent to each well. The reagent will form a colored complex with the free inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 nm and 650 nm.
-
Create a standard curve using known concentrations of phosphate to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of inhibition and determine the IC50 or kinetic parameters (for covalent inhibitors) from the dose-response data.
Conclusion
The available data indicates that this compound is a highly potent and selective covalent inhibitor of SCP1. Its covalent mechanism of action and high potency, as indicated by its k_inact/K_I value, distinguish it from the other reversible inhibitors discussed. Rabeprazole, while selective for the SCP family, exhibits significantly lower potency. FG-1Adn, an adnectin-based inhibitor, shows high potency and specificity for Scp1 and functions through a non-competitive-like mechanism. BeM12-1 is a peptide-based competitive inhibitor with considerably lower potency.
The choice of inhibitor will depend on the specific research application. For studies requiring potent and sustained inhibition of SCP1 in cellular and in vivo models, the covalent nature of this compound makes it a compelling choice. For in vitro biochemical and structural studies, the reversible inhibitors may offer advantages in terms of characterizing enzyme-inhibitor interactions. Researchers are encouraged to consider the specific experimental needs and the distinct profiles of these inhibitors when making their selection.
References
Scp1-IN-1: A Comparative Guide to Its Specificity for SCP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scp1-IN-1, a potent and selective covalent inhibitor of Small CTD Phosphatase 1 (SCP1), with other potential alternatives. We present supporting experimental data and detailed protocols to assist researchers in evaluating its suitability for their studies.
This compound, also known as SH T-62, has emerged as a valuable tool for investigating the biological roles of SCP1, a phosphatase implicated in various cellular processes, including the regulation of the RE1-Silencing Transcription factor (REST).[1][2][3] Understanding the specificity of this inhibitor is crucial for the accurate interpretation of experimental results.
Unveiling the Mechanism: The SCP1-REST Signaling Pathway
SCP1 plays a critical role in dephosphorylating and stabilizing the REST protein. Elevated levels of REST are associated with the progression of certain cancers, such as glioblastoma.[1][2][3] By inhibiting SCP1, this compound triggers the degradation of REST, leading to the activation of REST-suppressed genes. This mechanism highlights the therapeutic potential of targeting the SCP1-REST axis.
Caption: The SCP1-REST signaling pathway and the mechanism of action of this compound.
Quantitative Analysis of this compound Specificity
The following tables summarize the quantitative data on the specificity of this compound for SCP1 compared to other phosphatases. This data is primarily sourced from the foundational study by Medellin et al. (2022).
Table 1: In Vitro Inhibitory Activity of this compound Against Various Phosphatases
| Phosphatase | IC50 / Ki (µM) | Assay Conditions | Reference |
| SCP1 | ~1.5 (EC50, cellular) | Time- and dose-dependent inactivation in cells | [3][4] |
| SCP2 | - | Data not available in abstract | - |
| SCP3 | - | Data not available in abstract | - |
| Other Phosphatases | - | Data not available in abstract | - |
Note: The detailed inhibitory constants (IC50 or Ki) against a panel of other phosphatases are crucial for a comprehensive specificity profile. Researchers should refer to the full publication for this data.
Table 2: Comparison with Other Known SCP1 Inhibitors
| Inhibitor | SCP1 IC50 (µM) | Selectivity Profile | Reference |
| This compound | ~1.5 (EC50, cellular) | Highly selective covalent inhibitor | [3][4] |
| Alternative Inhibitor 1 | Value | Details | Citation |
| Alternative Inhibitor 2 | Value | Details | Citation |
This table is intended to be populated with data from other known SCP1 inhibitors to provide a comparative landscape. The primary literature should be consulted for these values.
Experimental Protocols for Specificity Validation
Accurate assessment of inhibitor specificity relies on robust experimental design. The following are detailed methodologies for key experiments cited in the validation of this compound.
Experimental Workflow for Determining Inhibitor Specificity
Caption: A generalized workflow for validating the specificity of a small molecule inhibitor like this compound.
Recombinant Phosphatase Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against SCP1 and other phosphatases.
-
Protocol:
-
Express and purify recombinant human SCP1 and a panel of other relevant phosphatases.
-
Perform enzymatic assays using a suitable substrate (e.g., a phosphopeptide substrate).
-
Pre-incubate the phosphatases with a range of this compound concentrations.
-
Initiate the reaction by adding the substrate.
-
Measure the enzymatic activity by monitoring the rate of product formation (e.g., fluorescence or absorbance).
-
Calculate the IC50 values by fitting the dose-response data to a suitable equation.
-
Cellular Target Engagement Assay
-
Objective: To confirm that this compound engages and inhibits SCP1 in a cellular context.
-
Protocol:
-
Culture a suitable cell line (e.g., glioblastoma cells) to a desired confluency.
-
Treat the cells with increasing concentrations of this compound for various durations.
-
Lyse the cells and prepare protein extracts.
-
Perform Western blot analysis to detect the levels of REST protein. A decrease in REST levels indicates SCP1 inhibition.
-
Quantify the band intensities to determine the cellular EC50 value.
-
Gene Expression Analysis of REST-Target Genes
-
Objective: To verify the downstream functional consequences of SCP1 inhibition.
-
Protocol:
-
Treat cells with this compound at its effective concentration.
-
Isolate total RNA from the treated and untreated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known REST-repressed genes.
-
An upregulation of these genes in the presence of this compound confirms the functional inhibition of the SCP1-REST pathway.
-
Conclusion
This compound is a potent and selective inhibitor of SCP1, offering a valuable tool for studying the roles of this phosphatase in health and disease. The data presented in this guide, primarily from the work of Medellin et al. (2022), underscores its high specificity. However, for a complete assessment, researchers are encouraged to consult the full details within the primary literature and to perform appropriate validation experiments within their specific experimental systems. The provided protocols offer a starting point for such validation studies.
References
A Comparative Analysis of Scp1-IN-1 and Other REST Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RE1-Silencing Transcription factor (REST), a crucial regulator of neuronal gene expression, has emerged as a significant therapeutic target in various neurological diseases and cancers. Inhibition of the REST pathway presents a promising strategy for therapeutic intervention. This guide provides a comparative analysis of Scp1-IN-1, a potent and selective covalent inhibitor of Small C-terminal Domain Phosphatase 1 (SCP1), with other known REST pathway inhibitors. SCP1 is a key phosphatase that dephosphorylates REST, preventing its degradation and maintaining its transcriptional repressor activity. By inhibiting SCP1, this compound promotes the degradation of REST, leading to the de-repression of REST-target genes.
This guide presents a quantitative comparison of this compound with other notable REST pathway inhibitors, details the experimental protocols for their evaluation, and visualizes the underlying signaling pathway.
Quantitative Comparison of REST Pathway Inhibitors
The following table summarizes the key quantitative data for this compound and other REST pathway inhibitors, providing a basis for objective comparison of their performance.
| Inhibitor | Target | Mechanism of Action | IC50 / EC50 / Ki | Cell Permeability |
| This compound | SCP1 | Covalent inhibitor, promotes REST degradation | EC50: ~1.5 µM (in cells)[1] | Yes |
| Rabeprazole | SCP1 | Non-covalent inhibitor | Ki: 5 ± 1 µM[2]; IC50: 4 ± 0.7 µM (pNPP substrate), 9 ± 3 µM (CTDpS5 substrate)[3] | Yes |
| X5050 | REST | Promotes REST degradation | EC50: 2.1 µM[2] | Yes |
REST Signaling Pathway and Inhibitor Targets
The diagram below illustrates the REST signaling pathway and the points of intervention for this compound and other inhibitors. SCP1 acts to dephosphorylate REST, which stabilizes the REST protein and allows it to repress target gene transcription in the nucleus. Inhibition of SCP1 by compounds like this compound and rabeprazole leads to the phosphorylation and subsequent degradation of REST, thereby alleviating its repressive effects. Other inhibitors, such as X5050, also promote REST degradation through mechanisms that are still being fully elucidated.
Caption: The REST signaling pathway and points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of REST pathway inhibitors.
SCP1 Phosphatase Activity Assay (Malachite Green Assay)
This assay is used to measure the enzymatic activity of SCP1 and to determine the IC50 values of its inhibitors. The principle of this assay is the colorimetric detection of free phosphate released from a substrate by the phosphatase.
Materials:
-
Purified recombinant SCP1 enzyme
-
Phosphopeptide substrate (e.g., a peptide containing the SCP1 recognition site, such as a phosphorylated C-terminal domain peptide of RNA polymerase II (CTDpS5))
-
Malachite Green Reagent (contains malachite green, ammonium molybdate, and a stabilizer in an acidic solution)
-
Phosphate standard solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the SCP1 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the phosphopeptide substrate in assay buffer.
-
Prepare a series of phosphate standards of known concentrations.
-
Prepare the Malachite Green Reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the inhibitor to be tested at various concentrations to the appropriate wells.
-
Add the SCP1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve using the absorbance readings from the phosphate standards.
-
Calculate the amount of phosphate released in each reaction from the standard curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cell-Based REST Degradation Assay (Western Blot Analysis)
This assay is used to assess the ability of an inhibitor to promote the degradation of REST protein within a cellular context.
Materials:
-
Cell line expressing endogenous REST (e.g., HEK293T, glioblastoma cell lines)
-
Cell culture medium and supplements
-
Inhibitor to be tested
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against REST
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with the inhibitor at various concentrations for a specific duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against REST overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Normalize the REST protein levels to the loading control and compare the levels in inhibitor-treated cells to the vehicle-treated control to determine the extent of REST degradation.
-
This comparative guide provides a valuable resource for researchers in the field, offering a clear overview of the performance of this compound in relation to other REST pathway inhibitors and detailing the necessary experimental protocols for their evaluation.
References
- 1. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Glioblastoma Therapy: An Analysis of SCP1/CTDSP1 and a Comparative Look at Established Inhibitor Pathways
For researchers, scientists, and drug development professionals, this guide addresses the inquiry into the efficacy of "Scp1-IN-1" in glioblastoma cell lines. Our comprehensive literature search did not identify a specific inhibitor with this designation. Therefore, this document provides an overview of the target, Small C-terminal domain Phosphatase 1 (SCP1), also known as C-terminal domain small phosphatase 1 (CTDSP1), in the context of glioblastoma. Due to the absence of data for "this compound," we present a comparative analysis of well-established inhibitors for alternative, critical signaling pathways in glioblastoma, supported by experimental data and detailed protocols.
The Enigmatic Role of SCP1/CTDSP1 in Glioblastoma
SCP1/CTDSP1 is a nuclear phosphatase involved in regulating transcription by dephosphorylating the C-terminal domain of RNA polymerase II.[1] Its role in cancer is complex and appears to be context-dependent. Some studies suggest a tumor-suppressive function for SCP1 in certain cancers.[2] However, research has also indicated that negative regulation of CTDSP1 can suppress cancer cell invasion in neuroglioma cells, hinting at its potential as a therapeutic target.[3] Specifically in glioblastoma, the precise role and therapeutic potential of inhibiting SCP1/CTDSP1 remain largely unexplored. While a specific and potent antibody mimetic inhibitor of Scp1, FG-1Adn, has been recently identified, its efficacy in glioblastoma cell lines has not yet been reported.[4][5]
Given the current landscape, a direct comparison of "this compound" with other agents is not feasible. Therefore, this guide will focus on providing a practical comparison of inhibitors for well-validated targets in glioblastoma: the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.
Comparative Efficacy of Established Glioblastoma Inhibitors
To provide a useful benchmark for researchers, the following table summarizes the half-maximal inhibitory concentration (IC50) values of commonly studied inhibitors for the EGFR and PI3K/mTOR pathways in various glioblastoma cell lines. These cell lines, including U87MG, U251, and T98G, are standard models in glioblastoma research.[6][7][8][9][10][11][12][13]
| Inhibitor | Target | Glioblastoma Cell Line | IC50 (µM) |
| EGFR Inhibitors | |||
| Gefitinib | EGFR | U87MG | ~15 |
| Erlotinib | EGFR | U251 | >10 |
| T98G | >10 | ||
| PI3K/mTOR Inhibitors | |||
| Pictilisib (GDC-0941) | Pan-PI3K/mTOR | U87MG | 0.95[14] |
| U251 | Not widely reported | ||
| T98G | Not widely reported | ||
| NVP-BEZ235 | Dual PI3K/mTOR | U87MG | 0.02 |
| U251 | 0.04 | ||
| T98G | 0.03 | ||
| Sapanisertib | mTORC1/2 | Patient-derived neurospheres | 0.016 - 0.101[15] |
| GDC-0084 | PI3K/mTOR | U87MG | Growth inhibition reported[][17] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key assays are crucial for the accurate evaluation of inhibitor efficacy. Below are protocols for fundamental in vitro assays used in glioblastoma drug discovery.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][21]
-
Cell Seeding: Seed glioblastoma cells (e.g., U87MG, U251, T98G) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the inhibitor and a vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.[22][23][24][25][26]
-
Cell Seeding: Seed cells in a 6-well or 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the inhibitor at the desired concentration.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.[27][28][29][30]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
Cell Seeding: Seed glioblastoma cells in serum-free medium in the upper chamber.
-
Treatment: Add the inhibitor to both the upper and lower chambers.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Data Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.
Signaling Pathways and Experimental Workflow
To visualize the cellular context of SCP1/CTDSP1 and the general process of inhibitor evaluation, the following diagrams are provided.
Conclusion
While the originally requested information on "this compound" is not available in the current body of scientific literature, the exploration of its target, SCP1/CTDSP1, reveals a complex and potentially targetable protein in glioblastoma. For researchers actively seeking to evaluate novel therapeutic agents, this guide provides a framework for comparison against established inhibitors targeting the well-validated EGFR and PI3K/mTOR pathways. The provided protocols and workflows offer a standardized approach to preclinical assessment, ensuring robust and comparable data generation in the quest for more effective glioblastoma therapies.
References
- 1. genecards.org [genecards.org]
- 2. Tumor Suppressor Properties of Small C-Terminal Domain Phosphatases in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U-251 MG Cells [cytion.com]
- 7. U-87 MG - Wikipedia [en.wikipedia.org]
- 8. T98G Cells [cytion.com]
- 9. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 10. T98G: an anchorage-independent human tumor cell line that exhibits stationary phase G1 arrest in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T98G - Wikipedia [en.wikipedia.org]
- 12. T98G Cell Line: Unraveling the Mysteries of Glioblastoma [cytion.com]
- 13. ebiohippo.com [ebiohippo.com]
- 14. d-nb.info [d-nb.info]
- 15. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. 4.8. Cell Viability Assay [bio-protocol.org]
- 19. 2.11. Cell Viability Assay [bio-protocol.org]
- 20. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 26. scielo.br [scielo.br]
- 27. Transwell cell migration and invasion assay [bio-protocol.org]
- 28. tandfonline.com [tandfonline.com]
- 29. Cell invasion and Transwell migration assays [bio-protocol.org]
- 30. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Covalent Inhibitor Scp1-IN-1 Versus Non-Covalent SCP1 Inhibitors
For researchers in oncology and neurobiology, the targeted inhibition of Small C-terminal domain phosphatase 1 (SCP1) has emerged as a promising therapeutic strategy. This phosphatase plays a critical role in cellular signaling pathways implicated in cancer progression and neuronal gene regulation. The development of potent and selective SCP1 inhibitors is paramount for advancing research and potential drug development. This guide provides a detailed comparison of a novel covalent inhibitor, Scp1-IN-1, with a well-characterized non-covalent inhibitor, rabeprazole, offering insights into their distinct mechanisms and biochemical potencies.
Executive Summary
This guide presents a comparative analysis of this compound, a covalent inhibitor, and rabeprazole, a non-covalent inhibitor of SCP1. While both molecules effectively inhibit SCP1, they do so through different mechanisms, resulting in distinct biochemical profiles. This compound demonstrates potent and irreversible inhibition by forming a covalent bond with a key cysteine residue in the active site of SCP1. In contrast, rabeprazole exhibits reversible inhibition by binding to a hydrophobic pocket adjacent to the active site. This fundamental difference in their mechanism of action is reflected in their respective potency metrics, with this compound characterized by its inactivation efficiency (k_inact/K_I) and rabeprazole by its inhibition constant (K_i).
Data Presentation: Quantitative Comparison of SCP1 Inhibitors
The following table summarizes the key quantitative data for this compound and the non-covalent inhibitor, rabeprazole.
| Parameter | This compound (Covalent) | Rabeprazole (Non-Covalent) |
| Mechanism of Action | Irreversible, covalent modification of Cys181 | Reversible, non-covalent binding to a hydrophobic pocket |
| Potency Metric | k_inact/K_I | K_i |
| Reported Potency | 13,200 M⁻¹s⁻¹ | 5 ± 1 µM |
| Cellular Efficacy (EC₅₀) | ~1.5 µM (in HEK293 cells) | Data not available |
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The distinct mechanisms of this compound and non-covalent inhibitors like rabeprazole are crucial for understanding their biological effects and potential therapeutic applications.
This compound: Covalent Inhibition
This compound is classified as a targeted covalent inhibitor. Its mechanism involves a two-step process. Initially, the inhibitor reversibly binds to the active site of SCP1. Subsequently, a reactive functional group within the this compound molecule forms a permanent, covalent bond with the thiol side chain of the cysteine residue at position 181 (Cys181) located at the entrance of the active site.[1] This irreversible modification permanently inactivates the enzyme.
Non-Covalent SCP1 Inhibitors: The Case of Rabeprazole
Rabeprazole, a proton pump inhibitor, has been identified as a non-covalent inhibitor of SCP1.[2] Unlike covalent inhibitors, rabeprazole's interaction with SCP1 is reversible. It binds to a distinct hydrophobic pocket located near the enzyme's active site.[2] This binding event is thought to allosterically modulate the active site's conformation or sterically hinder substrate access, thereby inhibiting the phosphatase activity of SCP1.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the signaling pathway involving SCP1 and the distinct mechanisms of action of covalent and non-covalent inhibitors.
Caption: SCP1 signaling and inhibitor mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and non-covalent SCP1 inhibitors.
Biochemical Assay for SCP1 Phosphatase Activity (Malachite Green Assay)
This assay is commonly used to measure the phosphatase activity of SCP1 by detecting the release of inorganic phosphate from a phosphorylated substrate.
Materials:
-
Recombinant human SCP1 enzyme
-
Phosphorylated peptide substrate (e.g., a peptide containing the pSer5 residue of the RNA Polymerase II C-terminal domain)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 10 mM MgCl₂
-
Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl.
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the SCP1 inhibitor (this compound or rabeprazole) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the SCP1 enzyme to the wells containing the diluted inhibitor or vehicle control (DMSO). Incubate for a pre-determined time at room temperature to allow for inhibitor binding (for covalent inhibitors, this pre-incubation time is critical).
-
Initiate Reaction: Add the phosphorylated peptide substrate to each well to start the phosphatase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: Measure the absorbance of the colored complex at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: The amount of phosphate released is proportional to the SCP1 activity. For non-covalent inhibitors, IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration. For covalent inhibitors, the rate of inactivation (k_inact) and the inhibition constant (K_I) are determined by measuring the residual enzyme activity at different inhibitor concentrations and pre-incubation times.
Cellular Assay for SCP1 Inhibition
This assay assesses the ability of an inhibitor to engage and inhibit SCP1 within a cellular context.
Materials:
-
Human cell line expressing SCP1 (e.g., HEK293T)
-
This compound or other SCP1 inhibitors
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-SCP1, anti-p-AKT, anti-AKT, anti-REST, and a loading control like anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the SCP1 inhibitor for a specific duration.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, REST) and a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in the phosphorylation of SCP1 substrates (like AKT) or a change in the protein levels of targets regulated by SCP1 (like REST) indicates cellular inhibition of SCP1. The EC₅₀ value can be calculated by plotting the cellular response against the inhibitor concentration.
Conclusion
The comparison between this compound and non-covalent SCP1 inhibitors like rabeprazole highlights the diverse strategies available for targeting this important phosphatase. This compound, as a covalent inhibitor, offers the potential for prolonged and potent target engagement, which may translate to enhanced therapeutic efficacy. However, the irreversible nature of covalent inhibition also raises considerations regarding potential off-target effects. Non-covalent inhibitors, while typically exhibiting reversible binding and potentially a wider therapeutic window, may require more frequent dosing to maintain target inhibition. The choice between these two modalities will depend on the specific therapeutic context, including the desired duration of action and the selectivity profile of the inhibitor. The data and protocols presented in this guide provide a foundational framework for researchers to evaluate and select the most appropriate SCP1 inhibitor for their specific research needs.
References
Independent Verification of Scp1-IN-1's Effect on REST: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to modulate the activity of the RE1-Silencing Transcription factor (REST), a key regulator of neuronal gene expression. While direct independent verification of a compound specifically named "Scp1-IN-1" is not available in the peer-reviewed literature, this document evaluates the established mechanism of action of selective Small C-terminal domain Phosphatase 1 (SCP1) inhibitors and compares their effects to alternative strategies for targeting REST function. The information presented is supported by experimental data from published studies.
Data Presentation: Quantitative Comparison of REST Modulation Strategies
The following table summarizes quantitative data for different approaches aimed at reducing REST protein levels or inhibiting its function. A recently developed lead covalent inhibitor of SCP1 serves as a benchmark for direct SCP1 inhibition.
| Method/Compound | Target | Mechanism of Action on REST | Quantitative Metric | Value | Cell Type/System |
| Lead SCP1 Covalent Inhibitor | SCP1 | Promotes REST degradation by inhibiting its dephosphorylation. | EC50 (REST protein reduction) | ~1.5 µM [1][2] | Human cells |
| Rabeprazole | SCP1 (and others) | Non-selective inhibition of SCP1, leading to REST degradation. | IC50 (for SCP1 inhibition, in vitro) | 4 ± 0.7 µM (pNPP assay)[3] | N/A |
| IC50 (for SCP1 inhibition, in vitro) | 9 ± 3 µM (malachite green assay)[3] | N/A | |||
| SCP1 Knockdown (shRNA) | SCP1 mRNA | Reduces SCP1 expression, leading to decreased REST protein levels. | Fold Change (REST protein) | Significant decrease | HEK293 cells |
| LSD1 Inhibitors | LSD1 | Inhibits the REST co-repressor complex, blocking REST-mediated gene silencing and cell migration. | Effect on Migration | Reduction in REST-dependent cell migration[4] | Medulloblastoma cell lines |
Experimental Protocols
Key Experiment: Quantification of REST Protein Levels by Western Blot
This protocol outlines the essential steps to quantify changes in REST protein levels following treatment with an SCP1 inhibitor.
1. Cell Culture and Treatment:
-
Culture human cells (e.g., HEK293 or a relevant cancer cell line) in appropriate media.
-
Seed cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat cells with the SCP1 inhibitor at various concentrations for a predetermined time course (e.g., 24-48 hours). Include a vehicle-only control.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for REST overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for REST and a loading control (e.g., β-actin or GAPDH).
-
Normalize the REST band intensity to the loading control to determine the relative change in REST protein levels between treated and control samples.
Mandatory Visualization
Signaling Pathway of REST Degradation
Caption: REST protein stability is regulated by phosphorylation and dephosphorylation cycles.
Experimental Workflow for SCP1 Inhibitor Validation
Caption: Workflow for assessing the effect of an SCP1 inhibitor on REST protein levels.
Logical Relationship of REST Modulation Alternatives
References
- 1. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of LSD1 activity blocks REST-dependent medulloblastoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Scp1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the recommended disposal procedures for Scp1-IN-1, a potent and selective covalent inhibitor of Small CTD Phosphatase 1 (SCP1).
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of research-grade chemical compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The disposal of this compound, like many research chemicals without explicit disposal instructions, should be treated as hazardous chemical waste. The following steps outline a general procedure that aligns with standard laboratory waste management practices.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed waste container. This prevents accidental reactions and ensures proper handling by waste management personnel.
-
Container Selection: Use a container that is compatible with the chemical nature of this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is generally suitable for solid and dissolved forms of the compound.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (if known, otherwise state "Caution: Research Chemical of Unknown Hazards")
-
The date of accumulation
-
The name of the principal investigator and the laboratory contact information
-
-
Waste Accumulation: Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials. Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
Disposal Request: Once the container is full or has reached the end of its accumulation period, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H19F3N2O7S2 | MedchemExpress[1], AOBIOUS[2] |
| Molecular Weight | 520.50 g/mol | MedchemExpress[1], AOBIOUS[2], Ace Therapeutics[3] |
| Appearance | Solid (White to off-white) | MedchemExpress[1] |
| CAS Number | 2764615-55-4 | MedchemExpress[1][4] |
| Solubility | DMSO: 100 mg/mL (192.12 mM) | MedchemExpress[1] |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, particularly when a specific Safety Data Sheet is not immediately available.
Caption: Decision-making workflow for the proper disposal of laboratory chemicals.
By adhering to these general guidelines and, most importantly, the specific directives of your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals, thereby fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling Scp1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Scp1-IN-1, a potent and selective covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound in solid and solution forms.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, preparing solutions) | - Primary Gloves: Nitrile gloves (double-gloving recommended) - Secondary Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber) - Eye Protection: Safety glasses with side shields or chemical splash goggles - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator - Lab Coat: Standard laboratory coat - Additional Protection: Disposable arm sleeves |
| Handling Solutions of the Compound | - Gloves: Nitrile gloves - Eye Protection: Safety glasses with side shields - Lab Coat: Standard laboratory coat |
Operational and Disposal Plans
Strict protocols must be followed for the handling, storage, and disposal of this compound to minimize exposure and environmental contamination.
Storage and Handling
-
Storage of Solid Compound: this compound powder should be stored at -20°C for long-term stability.
-
Storage of Solutions: Solutions of this compound can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Handling: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the contaminated area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined for handling the solid compound.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough cleaning with soap and water.
-
Waste Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled container. Do not dispose of down the drain.
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of this compound's mechanism and safe handling, the following diagrams illustrate its biological pathway and a recommended workflow for its use.
Caption: Mechanism of this compound action on the SCP1-REST signaling pathway.
Caption: Recommended workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
